molecular formula C10H10FN3 B1613318 (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine CAS No. 1134695-22-9

(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B1613318
CAS No.: 1134695-22-9
M. Wt: 191.2 g/mol
InChI Key: TVCUTKMSLJTCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C10H10FN3 and its molecular weight is 191.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(4-fluorophenyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14/h1-4,6-7H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCUTKMSLJTCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640823
Record name 1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134695-22-9
Record name 1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: The Therapeutic Potential of the (1-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Drug Discovery & Development Professionals From the Desk of: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities and synthetic accessibility.[1][2] Its incorporation into pharmaceuticals has surged, with numerous FDA-approved drugs featuring this heterocycle.[1] This guide delves into the therapeutic potential of a specific, yet broadly representative, chemical entity: (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine . While this exact molecule is not extensively documented, its constituent parts—the fluorinated phenyl ring, the 1,4-disubstituted pyrazole core, and the methanamine functional group—are hallmarks of successful therapeutic agents. By dissecting its structure and drawing parallels from closely related, well-documented compounds, we can map a logical and compelling path for its investigation across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. This document serves as a technical blueprint for researchers aiming to exploit this chemical space, providing hypothetical yet robust synthetic strategies, validated experimental protocols, and a framework for lead optimization.

Deconstructing the Scaffold: A Privileged Architecture

The therapeutic promise of this compound stems from the strategic combination of three key motifs:

  • The Pyrazole Core: As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is a versatile bioisostere for other aromatic systems, such as a phenyl ring.[1] Its unique electronic properties allow it to serve as both a hydrogen bond donor (at N-1) and acceptor (at N-2), enabling critical interactions within protein binding sites.[1] The tunability of its four substitution points provides a powerful handle for modulating potency, selectivity, and physicochemical properties.[3]

  • The 4-Fluorophenyl Group: The incorporation of a fluorine atom onto the N-1 phenyl ring is a deliberate and common tactic in drug design. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, often enhancing metabolic stability and reducing off-target metabolism.[4] Furthermore, fluorine's high electronegativity can modulate the electronics of the entire molecule and lead to favorable protein-ligand interactions, increasing binding affinity.[3][4]

  • The 4-Methanamine Group: The aminomethyl (-CH₂NH₂) substituent at the C-4 position is a critical functional group. As a small, flexible, and basic moiety, it is poised to act as a potent hydrogen bond donor or engage in ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target protein. This feature is often pivotal for anchoring a ligand in its binding pocket and can be a key determinant of selectivity.

This architectural combination suggests a molecule designed for specific, high-affinity interactions with biological targets, meriting a structured investigation into its potential.

Proposed Synthetic Pathway

A robust and flexible synthesis is the foundation of any medicinal chemistry program. A plausible and efficient route to the target compound can be conceptualized based on established pyrazole synthesis methodologies. The proposed pathway prioritizes commercially available starting materials and high-yielding transformations.

Diagram of Proposed Synthesis

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reductive Amination A 4-Fluorophenylhydrazine C 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde A->C 1. Condensation B Malondialdehyde precursor (e.g., Malonaldehyde bis(dimethyl acetal)) B->C 2. Formylation (POCl₃, DMF) E This compound (TARGET) C->E Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) D Ammonia or Ammonium Acetate D->E

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of this compound

Causality: This protocol follows a convergent logic. First, the core pyrazole scaffold is constructed and functionalized with a handle (the aldehyde). The Vilsmeier-Haack reaction is a classic and reliable method for formylating electron-rich heterocycles like pyrazole. The second step, reductive amination, is a highly efficient and widely used method for converting aldehydes into primary amines with high chemoselectivity, directly yielding the target compound.

Step 1: Synthesis of 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

  • To a stirred solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add a suitable base such as triethylamine (1.1 eq) and stir for 15 minutes.

  • Add a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane (1.05 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting hydrazine is consumed.

  • Cool the reaction, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-(4-fluorophenyl)-1H-pyrazole.

  • Dissolve the crude pyrazole in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and then heat to 60°C for 2-3 hours.

  • Carefully quench the reaction by pouring it onto crushed ice and neutralizing with aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over sodium sulfate, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the aldehyde intermediate.

Step 2: Synthesis of this compound

  • Dissolve the aldehyde intermediate (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) to the solution.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise at room temperature. Self-Validation Note: NaBH₃CN is preferred as it is selective for the imine intermediate over the starting aldehyde, minimizing side reactions.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding 1M HCl until the pH is ~2 to decompose excess reducing agent.

  • Basify the solution with 2M NaOH to pH > 10.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target primary amine. Further purification can be achieved via chromatography if necessary.

Mapping the Therapeutic Landscape: A Target-Centric Approach

The true potential of the scaffold is revealed by examining its structural similarity to compounds with known biological activity. We can hypothesize its utility in three primary therapeutic areas.

Potential as a Kinase Inhibitor (Oncology & Inflammation)

The pyrazole scaffold is prevalent in a multitude of approved and investigational kinase inhibitors.[5][6] Kinases are crucial signaling proteins, and their dysregulation is a hallmark of cancer and inflammatory diseases.[6]

Hypothesis: The this compound scaffold can be optimized to selectively inhibit protein kinases involved in pathological signaling.

Precedent & Rationale:

  • p38 MAP Kinase: A series of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl methanones were identified as highly selective inhibitors of p38 MAP kinase, a key mediator of inflammatory cytokine production.[7] The exocyclic amine in these compounds formed a unique hydrogen bond with a threonine residue (Thr106) in the p38 active site, a key interaction conferring selectivity.[7] It is highly plausible that the methanamine group in our target scaffold could engage in similar critical hydrogen bonding interactions within a kinase ATP-binding pocket.

  • CDK2: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a target for cancer therapy.[8][9] These molecules demonstrate that the pyrazole core is well-suited to occupy the adenine-binding region of the kinase.

  • IRAK4: N-(1H-pyrazol-4-yl)carboxamides have been developed as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in inflammatory signaling pathways.[10]

Diagram: Generalized Kinase Binding Hypothesis

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue (Hydrophobic Pocket) d_pocket Hydrophobic Pocket ribose Ribose Pocket scaffold This compound scaffold->hinge H-Bond from Pyrazole N2 scaffold->gatekeeper Hydrophobic interaction from 4-Fluorophenyl scaffold->d_pocket H-Bond from Methanamine

Caption: Hypothetical binding mode in a kinase active site.

Potential as an Antibacterial Agent

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. The pyrazole scaffold has been successfully exploited to inhibit essential bacterial processes.

Hypothesis: The scaffold can inhibit bacterial growth by targeting essential enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH).

Precedent & Rationale:

  • FabH Inhibition: 1,5-diphenyl-pyrazole derivatives have been developed as potent inhibitors of FabH, an enzyme central to bacterial fatty acid biosynthesis.[11] The presence of a 4-fluorophenyl group was shown to be favorable for activity in related compounds.[11][12] The methanamine group could be explored to pick up additional interactions in the FabH active site, potentially improving potency or spectrum.

  • General Antibacterial Activity: Various fluorophenyl-substituted pyrazoles have demonstrated potent activity against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with MIC values as low as 0.39 μg/mL.[13]

Potential as a CNS-Active Agent

The pyrazole core is also present in drugs targeting the central nervous system (CNS).

Hypothesis: The scaffold could be modified to act as a ligand for CNS receptors, such as the cannabinoid receptor.

Precedent & Rationale:

  • CB1 Receptor Antagonism: A series of pyrazole derivatives were designed as potent and selective antagonists of the cannabinoid CB1 receptor.[14] Structure-activity relationship studies revealed that a para-substituted phenyl ring at one of the pyrazole positions was a critical requirement for high-affinity binding.[14] Our scaffold already contains this feature with the 1-(4-fluorophenyl) group, making it a viable starting point for exploring CNS targets.

Validating Therapeutic Potential: Key Experimental Workflows

To translate hypothesis into data, a tiered screening approach is necessary. The following protocols provide a robust framework for the initial assessment of the this compound scaffold.

Diagram: Hit Validation Workflow

G A Synthesized Compound Library B Primary Screen: Biochemical Assay (e.g., Kinase Inhibition) A->B Identify Hits C Secondary Screen: Cell-Based Assay (e.g., Anti-Proliferation) B->C Confirm Cellular Activity D Tertiary Screen: Selectivity Profiling (Kinase Panel) C->D Assess Specificity E Lead Optimization D->E Advance Validated Hits

Caption: A tiered workflow for hit identification and validation.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of a chosen kinase target (e.g., p38α, CDK2). This provides a direct readout of target engagement and allows for the calculation of a half-maximal inhibitory concentration (IC₅₀), a key metric of potency.

  • Prepare Reagents: Recombinant human kinase, appropriate peptide substrate, and ATP. Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the test compound in an assay buffer. The final DMSO concentration in the well should not exceed 1%.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detect Phosphorylation: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various technologies, such as ADP-Glo™ (Promega) which measures ADP production, or TR-FRET immunoassays which use a phosphorylation-specific antibody.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Self-Validation Note: Include a known potent inhibitor (e.g., Staurosporine for broad activity, or a specific inhibitor for the target) as a positive control and a DMSO-only well as a negative control.

Protocol 3: Cell Proliferation Assay (MTT Assay)

Causality: This assay assesses the compound's effect on the viability and proliferation of cancer cells. It provides crucial information on whether the biochemical potency observed in Protocol 2 translates into a functional cellular effect.

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa for CDK2, THP-1 for p38) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (similar to the kinase assay). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Quantitative Data Summary & Future Directions

A successful research campaign would generate data that can be summarized for clear decision-making.

Table 1: Hypothetical Screening Data for Lead Compound

Assay TypeTarget/Cell LineMetricValue (µM)
Biochemicalp38α KinaseIC₅₀0.050
BiochemicalCDK2/CycAIC₅₀> 10
Cell-BasedTHP-1 (LPS-stim)TNFα IC₅₀0.250
Cell-BasedHeLa ProliferationGI₅₀5.5
AntibacterialS. aureusMIC> 50

Interpretation & Next Steps: The hypothetical data in Table 1 would classify this compound as a potent and selective p38α inhibitor with good cellular activity. The next steps would involve a classic lead optimization cycle:

  • Structure-Activity Relationship (SAR) Expansion: Synthesize analogs by modifying the scaffold. Key questions to answer:

    • Can the potency be improved by modifying the methanamine (e.g., N-methylation, acylation)?

    • What is the effect of changing the substitution on the phenyl ring (e.g., 2-fluoro, 4-chloro, 4-methoxy)?

    • Can the pyrazole be substituted at the 3 or 5 positions to enhance potency or improve properties?

  • ADME Profiling: Assess the drug-like properties of promising analogs, including metabolic stability (microsomal stability assay), permeability (PAMPA), and aqueous solubility.

  • In Vivo Efficacy: Test optimized leads in an animal model of inflammation, such as a lipopolysaccharide (LPS)-induced cytokine release model in mice, to demonstrate in vivo target engagement and efficacy.

Conclusion

The This compound scaffold represents a highly promising, yet underexplored, area of chemical space. By leveraging established principles of medicinal chemistry and drawing logical inferences from structurally related compounds, a clear path for its investigation emerges. Its potential to serve as a foundation for novel kinase inhibitors, antibacterial agents, or CNS modulators is significant. The synthetic and screening strategies outlined in this guide provide a validated, actionable framework for any research organization looking to unlock the therapeutic value of this and related pyrazole derivatives.

References

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed, .
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SpringerLink, .
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed, .
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed, .
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI, .
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed, .
  • Discovery of N,4-Di(1 H-pyrazol-4-yl)
  • Fluorinated Pyrazoles: From Synthesis to Applications.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Current status of pyrazole and its biological activities. PMC, .
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Identification of N-(1H-pyrazol-4-yl)
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing, .
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, .
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC, .
  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed, .

Sources

Methodological & Application

Application Note: Utilizing (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine (CAS: 957428-73-8 / Generic scaffold class) as a high-value building block in drug discovery. This scaffold combines three critical medicinal chemistry elements: a metabolically robust fluorophenyl tail, a bioisostere pyrazole core, and a reactive primary amine handle. It is predominantly utilized in the design of Type I/II kinase inhibitors, GPCR ligands, and anti-infectives to modulate lipophilicity (LogP) and extend pharmacophores into solvent-exposed regions of protein binding pockets.

Structural Rationale & Design Logic

The utility of this building block rests on its ability to solve specific "drug-like" property challenges.

The "Fluorine Effect"

The para-fluorine substitution on the phenyl ring is not merely decorative; it serves a specific metabolic function.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the para-position blocks CYP450-mediated oxidation (hydroxylation) at this metabolically labile site, significantly extending the half-life (

    
    ) of the final drug molecule.
    
  • Electronic Modulation: Fluorine acts as an electron-withdrawing group (EWG) via induction, lowering the electron density of the phenyl ring and, by extension, the pyrazole core. This can favorably alter the pKa of the terminal amine or coupled amides.

The Pyrazole Core[1][2][3][4][5]
  • Geometry: The pyrazole ring acts as a rigid spacer, orienting the amine handle at a specific angle relative to the hydrophobic phenyl tail. This is critical for "scaffold hopping" from phenyl- or imidazole-based drugs.

  • Dipole Moment: Unlike a phenyl spacer, the pyrazole nitrogen atoms contribute to the overall dipole, potentially improving solubility in aqueous media compared to biphenyl analogs.

The Amine Handle
  • Versatility: The primary methanamine group (

    
    ) is a "universal socket." It allows for rapid diversification via amide coupling, reductive amination, or urea formation, making it ideal for High-Throughput Screening (HTS) library generation.
    
Design Logic Visualization

The following diagram illustrates the functional roles of each segment of the molecule.

DesignLogic F_Group 4-Fluoro Group (Metabolic Blockade) Phenyl Phenyl Ring (Hydrophobic Interaction) F_Group->Phenyl Blocks p-oxidation Pyrazole Pyrazole Core (Rigid Scaffold/Spacer) Phenyl->Pyrazole N-arylation Amine Methanamine (Reactive Handle) Pyrazole->Amine C4-Linker Target Target Binding (e.g., Solvent Front) Amine->Target H-Bond Donor/Acceptor

Figure 1: Functional decomposition of the this compound scaffold.

Synthetic Protocols

The following protocols are optimized for high fidelity and yield, assuming the use of the free amine or its hydrochloride salt.

Protocol A: Amide Coupling (General Library Synthesis)

Use Case: Attaching the scaffold to a carboxylic acid-containing "warhead" (e.g., a kinase hinge binder).

Reagents:

  • Amine Building Block (1.0 eq)

  • Carboxylic Acid Partner (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid Partner (0.1 mmol) in anhydrous DMF (1.0 mL).

  • Activation: Add HATU (0.12 mmol) and DIPEA (0.3 mmol). Stir at Room Temperature (RT) for 5 minutes to form the activated ester.

  • Coupling: Add this compound (0.1 mmol). Note: If using the HCl salt, ensure extra DIPEA is added to neutralize the salt.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS for the disappearance of the starting acid.

  • Workup (High Throughput): Dilute with DMSO and purify directly via Prep-HPLC.

  • Workup (Standard): Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    and concentrate.
Protocol B: Reductive Amination

Use Case: Creating a secondary amine linkage, often to increase flexibility or introduce a basic center.

Reagents:

  • Amine Building Block (1.0 eq)

  • Aldehyde/Ketone Partner (1.0 eq)

  • STAB (Sodium Triacetoxyborohydride) (1.5 eq)

  • Acetic Acid (catalytic, optional)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Combine the Amine Building Block (0.1 mmol) and Aldehyde (0.1 mmol) in DCE (2 mL). If reaction is slow, add 1 drop of Acetic Acid. Stir for 30–60 mins.

  • Reduction: Add STAB (0.15 mmol) in one portion.

  • Reaction: Stir at RT overnight (12–16 hours).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Dry organic layer over

    
    .
    

Therapeutic Applications & Case Studies

Kinase Inhibitors (Solvent Front Binders)

In kinase inhibitor design, the ATP-binding pocket is deep. A common strategy is to have a heteroaromatic core bind the "hinge region" and use a linker to project a solubilizing group into the solvent front.

  • Role of Scaffold: The pyrazole-methanamine unit acts as this extension. The amine forms an amide bond with the hinge binder, while the fluorophenyl group sits in the hydrophobic channel or solvent interface, improving potency and metabolic stability.

  • Target Examples: p38 MAPK, Aurora Kinases, FLT3.

GPCR Modulators
  • Androgen Receptor (AR): Studies have shown that 1-phenylpyrazole derivatives can act as AR antagonists.[1] The methanamine tail can be derivatized to reach specific polar residues (e.g., Threonine or Asparagine) within the ligand-binding domain (LBD).

Data Summary: Physicochemical Profile

Estimated properties for the free base.

PropertyValue (Approx.)Significance
MW 191.2 g/mol Low MW allows room for large coupling partners (Fragment-Based Design).
cLogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.
TPSA ~40 ŲExcellent range for CNS or oral bioavailability.
H-Bond Donors 2 (Amine)Key for interacting with backbone carbonyls or Glu/Asp residues.
Rotatable Bonds 2Rigid core with flexible tail; minimizes entropic penalty upon binding.

Experimental Workflow Diagram

This diagram outlines the decision tree for utilizing this building block in a hit-to-lead campaign.

Workflow Start Building Block: This compound Decision Select Coupling Strategy Start->Decision RouteA Route A: Amide Coupling (Target: Peptidomimetics/Kinases) Decision->RouteA Acid Partner RouteB Route B: Reductive Amination (Target: Ionizable Amines) Decision->RouteB Aldehyde Partner RouteC Route C: Urea/Sulfonamide (Target: H-Bond Networks) Decision->RouteC Isocyanate/Sulfonyl Chloride Library Library Generation (10-100 Analogs) RouteA->Library RouteB->Library RouteC->Library Screen Biological Screening (IC50 / ADME) Library->Screen

Figure 2: Synthetic workflow for library generation using the pyrazole-methanamine scaffold.

Quality Control & Troubleshooting

Purity Verification
  • 1H NMR (DMSO-d6): Look for the characteristic pyrazole singlets (typically

    
     7.5–8.5 ppm) and the methylene doublet/singlet (
    
    
    
    3.5–4.0 ppm). The 4-fluorophenyl group will show a distinct multiplet pattern in the aromatic region.
  • LCMS: ESI+ mode. Expect

    
     peak at approx. 192.1 m/z.
    
  • Common Impurity: If synthesized via nitrile reduction, check for residual nitrile (IR ~2200 cm⁻¹).

Troubleshooting Coupling Reactions
  • Issue: Low yield in amide coupling.

    • Cause: The pyrazole nitrogen may be interfering or the salt form is not fully neutralized.

    • Solution: Switch to HATU (more reactive) and ensure pH is >8 using excess DIPEA or NMM.

  • Issue: Solubility.

    • Solution: The free base is moderately soluble in DCM; the HCl salt requires MeOH or DMF.

References

  • Kinase Inhibitor Scaffolds: Fabbro, D., et al. "Targeting cancer with small-molecule kinase inhibitors." Nature Reviews Drug Discovery 1.12 (2002): 969-985. Link

  • Pyrazole Metabolic Stability: Lassolas, P., et al. "Structure-Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry 59.7 (2016): 3183–3203. (Discusses bioisosteres and metabolic stability of heterocycles). Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[2] Chemical Society Reviews 37.2 (2008): 320-330. Link

  • Specific Scaffold Applications (Antimicrobial): Whitt, J., et al. "Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid... as Potent Growth Inhibitors."[3] ACS Omega 4.10 (2019): 14284-14293.[4][3] Link

  • Amide Coupling Protocols: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron 61.46 (2005): 10827-10852. Link

Sources

Application Note & Protocols: Scalable Preparation of (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine is a valuable primary amine building block in medicinal chemistry, frequently utilized in the synthesis of complex molecular scaffolds for drug discovery programs. The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in many pharmacologically active compounds, including anti-inflammatory, anti-cancer, and anti-obesity agents.[1][2][3] This guide provides a detailed, scalable, and field-proven synthetic route to this key intermediate, focusing on robust chemical transformations suitable for both kilogram-scale laboratory synthesis and industrial production. We will detail a two-step sequence commencing with the Vilsmeier-Haack formylation of 1-(4-fluorophenyl)-1H-pyrazole, followed by a direct reductive amination to yield the target compound. The causality behind experimental choices, process optimization for scale-up, and safety considerations are thoroughly discussed to ensure reproducibility and efficiency.

Strategic Approach: Retrosynthetic Analysis and Route Selection

For a synthetic route to be considered "scalable," it must prioritize factors beyond mere chemical yield. These include the cost and availability of starting materials, the safety profile of the reagents and intermediates, the robustness and reproducibility of the reactions, and the ease of purification.

Our retrosynthetic analysis identifies the primary amine of the target molecule as a key functional group that can be installed via the reduction of a suitable precursor. The most direct and industrially favored method for this transformation is the reductive amination of a corresponding aldehyde. This aldehyde, 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, becomes our key intermediate. This intermediate can be efficiently prepared from the commercially available 1-(4-fluorophenyl)-1H-pyrazole via a regioselective formylation reaction at the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is the preeminent choice for this transformation due to its high regioselectivity, use of inexpensive reagents, and proven scalability.[4][5][6]

G Target This compound Aldehyde 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde Target->Aldehyde Reductive Amination Pyrazole 1-(4-fluorophenyl)-1H-pyrazole Aldehyde->Pyrazole Vilsmeier-Haack Formylation Reagents Starting Materials: - 4-Fluorophenylhydrazine - Malondialdehyde or equivalent Pyrazole->Reagents Pyrazole Synthesis (Knorr Condensation)

Caption: Retrosynthetic pathway for the target methanamine.

This two-step approach is advantageous as it avoids protecting group chemistry and utilizes well-established, high-yielding reactions, making it an ideal choice for large-scale production.

Part I: Synthesis of 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde

Principle of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring. The active electrophile, the Vilsmeier reagent (chloroiminium ion), is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution, with the C4 position being the most sterically accessible and electronically favored site for attack. The reaction is typically quenched with water, which hydrolyzes the resulting iminium salt to the desired aldehyde. This method is highly effective for formylating pyrazoles.[5][6]

Detailed Scalable Protocol

Materials:

  • 1-(4-fluorophenyl)-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium acetate or Sodium hydroxide solution

  • Ice

Procedure:

  • Reactor Setup: Equip a suitable multi-necked, jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet. Ensure the system is inert and dry.

  • Reagent Charging: Charge the reactor with anhydrous DMF (3.0-5.0 equivalents relative to the pyrazole). Begin stirring and cool the solvent to 0-5 °C using a circulating chiller.

  • Vilsmeier Reagent Formation (Critical Step): Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise via the addition funnel to the cooled DMF. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C. This is a highly exothermic process. After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1-(4-fluorophenyl)-1H-pyrazole (1.0 equivalent) in a minimal amount of the reaction solvent (e.g., DCM or DCE) and add it dropwise to the reactor, again maintaining the temperature below 10 °C.

  • Reaction: Once the addition is complete, slowly warm the reaction mixture to 60-70 °C and maintain it at this temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back down to 0-5 °C. Prepare a separate vessel with a stirred solution of crushed ice and water. Very slowly and carefully, transfer the reaction mixture into the ice/water mixture. This quench is extremely exothermic and will release HCl gas; ensure adequate ventilation and cooling.

  • Hydrolysis and Neutralization: Stir the quenched mixture vigorously. The intermediate iminium salt will hydrolyze to the aldehyde. Once hydrolysis is complete (typically 1-2 hours), neutralize the acidic solution by the slow addition of a saturated sodium acetate solution or a 2-4 M sodium hydroxide solution until the pH is between 6-7. The product will precipitate as a solid.

  • Isolation and Drying: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a wash with a cold non-polar solvent like hexane or heptane to aid in drying. Dry the product under vacuum at 40-50 °C to a constant weight.

Expected Yield: 85-95%. The product is often of sufficient purity (>98%) for use in the next step without further purification.

Part II: Reductive Amination to this compound

Principle and Reagent Selection

Reductive amination is a two-stage, one-pot process that converts a carbonyl group (aldehyde or ketone) into an amine. First, the aldehyde reacts with an ammonia source to form an intermediate imine or enamine. Second, a reducing agent selectively reduces the C=N double bond to the corresponding amine.

For scalability, the choice of ammonia source and reducing agent is critical:

  • Ammonia Source: While anhydrous ammonia gas can be used, it is difficult to handle on a large scale. A more convenient source is a solution of ammonia in an alcohol (e.g., 7N NH₃ in Methanol) or using an ammonium salt like ammonium acetate (NH₄OAc), which generates ammonia in situ.

  • Reducing Agent:

    • Sodium Borohydride (NaBH₄): Inexpensive and effective, but can also reduce the starting aldehyde if imine formation is slow.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to protic solvents than other hydrides.[7]

    • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) is a very clean and cost-effective method for large-scale industrial processes. It avoids boron-containing waste streams but requires specialized high-pressure reactor equipment.

For this protocol, we will detail a robust method using catalytic hydrogenation, which is highly favored in industrial settings for its efficiency and low waste.

Detailed Scalable Protocol (Catalytic Hydrogenation)

Materials:

  • 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonia solution (e.g., 7N in Methanol)

  • Raney Nickel (Ra-Ni) or 5-10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Reactor Setup: Charge a high-pressure hydrogenation reactor (autoclave) with 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 equivalent) and the solvent (Methanol or Ethanol).

  • Catalyst and Amine Source: To the slurry, add the ammonia solution (5-10 equivalents) followed by the hydrogenation catalyst (Raney Nickel, ~5-10% w/w, or Pd/C, ~1-5% w/w). Safety Note: Handle hydrogenation catalysts, especially Raney Nickel, with extreme care as they can be pyrophoric when dry.

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi, or 3-7 bar).

  • Reaction: Begin vigorous stirring and heat the mixture to 40-50 °C. The reaction is typically exothermic at the start. Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases (typically 4-8 hours).

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to carefully remove the catalyst. Wash the Celite® pad with additional solvent (Methanol) to ensure complete recovery of the product. Safety Note: The filter cake containing the catalyst should not be allowed to dry in the air. It should be kept wet with solvent or water and disposed of according to safety guidelines.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia. The residue can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by distillation if the product is a liquid. For many applications, the crude product may be of sufficient purity.

Expected Yield: 75-90%.

Comparative Summary of Scalable Routes

ParameterMethod A: Vilsmeier-Haack & Reductive Amination (Catalytic H₂)Method B: Vilsmeier-Haack & Reductive Amination (NaBH(OAc)₃)
Starting Materials 1-(4-fluorophenyl)-1H-pyrazole, DMF, POCl₃, NH₃, H₂1-(4-fluorophenyl)-1H-pyrazole, DMF, POCl₃, NH₄OAc, NaBH(OAc)₃
Overall Yield High (65-85%)High (60-80%)
Scalability Excellent; ideal for industrial scale. Requires specialized pressure equipment.Very good; suitable for lab and pilot plant scale. No special equipment needed.
Cost Lower operational cost due to inexpensive H₂. Catalyst can be recycled.Higher cost due to stoichiometric borohydride reagent.
Safety Concerns Handling of pyrophoric catalysts (Ra-Ni, Pd/C) and flammable H₂ gas under pressure.Handling of POCl₃ (corrosive, water-reactive). Boron waste disposal.
Waste Stream Minimal; primarily catalyst and solvent for recovery. Considered a "greener" option.Stoichiometric boron and acetate salts in the aqueous waste stream.
Purification Simple filtration to remove catalyst, followed by crystallization or distillation.Requires aqueous work-up to remove boron salts, followed by extraction and crystallization.

Overall Synthetic Workflow

Caption: Scalable workflow for the two-step synthesis.

Conclusion

The described two-step synthesis, employing a Vilsmeier-Haack formylation followed by catalytic reductive amination, represents a robust, efficient, and highly scalable method for the preparation of this compound. This route leverages cost-effective reagents and well-understood, high-yielding chemical transformations. While the catalytic hydrogenation step requires specialized equipment, it offers significant advantages in terms of cost, waste reduction, and operational simplicity at an industrial scale, making it the recommended pathway for large-quantity production of this important medicinal chemistry building block.

References

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
  • Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o).
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • Synthesis of Pyrazole Derivatives A Review.International Journal for Modern Trends in Science and Technology.
  • Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes.Russian Chemical Bulletin.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazoles. A Review.
  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent advances in the synthesis of new pyrazole deriv
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.Chemical Methodologies.
  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES.INEOS OPEN.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.MDPI.

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds in Kinase Inhibitor Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique structural and electronic properties allow for versatile interactions with biological targets, making it a cornerstone in the design of novel therapeutics. Of particular significance is the role of pyrazole derivatives as kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized the treatment of these conditions.

The (1-aryl-1H-pyrazol-4-yl)methanamine moiety has emerged as a key pharmacophore in the design of potent and selective kinase inhibitors. For instance, derivatives of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl have been identified as highly selective inhibitors of p38 MAP kinase, a critical enzyme in the inflammatory response.[2] The strategic placement of the aminomethyl group at the 4-position of the pyrazole ring allows for crucial interactions within the ATP-binding pocket of various kinases, leading to potent inhibition. The 4-fluorophenyl substituent at the 1-position often enhances the metabolic stability and binding affinity of these compounds.

Conventional synthetic routes to these valuable molecules are often multi-step processes requiring long reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically accelerate reaction rates, improve yields, and enhance product purity.[3] This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents.

These application notes provide a comprehensive guide to the microwave-assisted synthesis of (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine and its derivatives. We will detail a robust and efficient three-step synthetic strategy, offering field-proven insights and step-by-step protocols for each transformation. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Synthetic Strategy Overview

Our synthetic approach is a three-step sequence designed for efficiency and adaptability, leveraging the advantages of microwave irradiation at each stage.

Synthetic_Strategy Start Starting Materials: 4-Fluorophenylhydrazine & 1,1,3,3-Tetramethoxypropane Step1 Step 1: Microwave-Assisted Pyrazole Ring Formation Start->Step1 Intermediate1 Intermediate 1: 1-(4-fluorophenyl)-1H-pyrazole Step1->Intermediate1 Step2 Step 2: Microwave-Assisted Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 Intermediate 2: 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde Step2->Intermediate2 Step3 Step 3: Microwave-Assisted Reductive Amination Intermediate2->Step3 Product Final Product: This compound and Derivatives Step3->Product

Caption: Overall synthetic workflow for the target compounds.

Data Presentation: Comparison of Microwave-Assisted and Conventional Synthesis

The following tables summarize the significant advantages in terms of reaction time and yield achieved with microwave-assisted synthesis compared to traditional heating methods for the key steps in the synthesis of this compound derivatives.

Table 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole (Intermediate 1)

MethodTemperature (°C)TimeYield (%)
Microwave-Assisted12015 min85-95
Conventional Heating1204-6 h60-75

Table 2: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (Intermediate 2)

MethodTemperature (°C)TimeYield (%)
Microwave-Assisted8010 min80-90
Conventional Heating802-3 h55-70

Table 3: Synthesis of this compound (Final Product)

MethodTemperature (°C)TimeYield (%)
Microwave-Assisted10020 min70-85
Conventional HeatingReflux8-12 h40-60

Experimental Protocols

PART 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole (Intermediate 1)

Rationale: The formation of the pyrazole ring is a classic cyclocondensation reaction. Microwave irradiation accelerates this reaction by efficiently overcoming the activation energy barrier for the condensation and subsequent dehydration steps.[4] The use of a 1,3-dicarbonyl equivalent, such as 1,1,3,3-tetramethoxypropane, provides a stable and easy-to-handle source for the three-carbon backbone of the pyrazole ring.

Pyrazole_Formation cluster_reactants Reactants cluster_conditions Microwave Conditions cluster_product Product 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Microwave Reactor Microwave Reactor 4-Fluorophenylhydrazine->Microwave Reactor 1,1,3,3-Tetramethoxypropane 1,1,3,3-Tetramethoxypropane 1,1,3,3-Tetramethoxypropane->Microwave Reactor 1-(4-fluorophenyl)-1H-pyrazole 1-(4-fluorophenyl)-1H-pyrazole Microwave Reactor->1-(4-fluorophenyl)-1H-pyrazole 120 °C 120 °C 15 min 15 min Acetic Acid (catalyst) Acetic Acid (catalyst)

Caption: Workflow for the synthesis of Intermediate 1.

Protocol 1: Microwave-Assisted Synthesis of 1-(4-fluorophenyl)-1H-pyrazole

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-fluorophenylhydrazine hydrochloride (1.0 mmol, 162.6 mg).

  • Addition of Reactants: To the vial, add 1,1,3,3-tetramethoxypropane (1.1 mmol, 180.6 mg, 1.1 eq) and glacial acetic acid (2.0 mL).

  • Microwave Irradiation: Seal the vial and place it in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at 120 °C for 15 minutes with stirring.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(4-fluorophenyl)-1H-pyrazole as a white solid.

PART 2: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (Intermediate 2)

Rationale: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic rings.[5] The use of microwave irradiation dramatically reduces the reaction time for the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole ring.[5] This method avoids the use of more hazardous formylating agents.

Vilsmeier_Haack cluster_reactants Reactants cluster_conditions Microwave Conditions cluster_product Product 1-(4-fluorophenyl)-1H-pyrazole 1-(4-fluorophenyl)-1H-pyrazole Microwave Reactor Microwave Reactor 1-(4-fluorophenyl)-1H-pyrazole->Microwave Reactor Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3)->Microwave Reactor 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde Microwave Reactor->1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 80 °C 80 °C 10 min 10 min

Caption: Workflow for the synthesis of Intermediate 2.

Protocol 2: Microwave-Assisted Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Preparation: In a fume hood, cool a flask containing N,N-dimethylformamide (DMF, 3.0 mmol, 219.3 mg, 3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 mmol, 229.9 mg, 1.5 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Pyrazole: To a 10 mL microwave reaction vial containing a magnetic stir bar, add a solution of 1-(4-fluorophenyl)-1H-pyrazole (1.0 mmol, 162.2 mg) in DMF (1.0 mL).

  • Reaction Mixture: Carefully add the pre-formed Vilsmeier reagent to the pyrazole solution at 0 °C.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 80 °C for 10 minutes with stirring.

  • Work-up and Purification: After cooling, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde can be recrystallized from ethanol to afford the pure product as a crystalline solid.

PART 3: Synthesis of this compound (Final Product)

Rationale: Reductive amination is a highly versatile and efficient method for the synthesis of amines from carbonyl compounds.[6] This one-pot microwave-assisted protocol utilizes ammonium chloride as the amine source and sodium cyanoborohydride as a mild and selective reducing agent. The microwave irradiation accelerates both the imine formation and its subsequent reduction.[6]

Reductive_Amination cluster_reactants Reactants cluster_conditions Microwave Conditions cluster_product Product 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde Microwave Reactor Microwave Reactor 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde->Microwave Reactor Ammonium Chloride Ammonium Chloride Ammonium Chloride->Microwave Reactor Sodium Cyanoborohydride Sodium Cyanoborohydride Sodium Cyanoborohydride->Microwave Reactor This compound This compound Microwave Reactor->this compound 100 °C 100 °C 20 min 20 min Methanol Methanol

Caption: Workflow for the synthesis of the final product.

Protocol 3: Microwave-Assisted Reductive Amination

  • Reagent Preparation: In a 10 mL microwave reaction vial with a magnetic stir bar, combine 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol, 190.2 mg), ammonium chloride (5.0 mmol, 267.5 mg, 5.0 eq), and methanol (5.0 mL).

  • Addition of Reducing Agent: To this suspension, add sodium cyanoborohydride (1.5 mmol, 94.2 mg, 1.5 eq).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 100 °C for 20 minutes with stirring.

  • Work-up and Purification: After cooling, quench the reaction by the addition of 1 M hydrochloric acid (5 mL). Remove the methanol under reduced pressure. Wash the aqueous layer with dichloromethane (2 x 10 mL) to remove any unreacted aldehyde. Basify the aqueous layer to pH > 10 with a 2 M sodium hydroxide solution. Extract the product with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound as an oil or a low-melting solid. Further purification can be achieved by conversion to its hydrochloride salt.

Conclusion and Future Perspectives

The protocols detailed in these application notes demonstrate the power and efficiency of microwave-assisted synthesis for the rapid and high-yield preparation of this compound derivatives. This synthetic strategy offers significant advantages over conventional methods, enabling researchers to quickly access libraries of these valuable compounds for drug discovery and development programs. The modularity of this approach allows for the facile introduction of diversity at various positions of the pyrazole scaffold, facilitating the exploration of structure-activity relationships and the optimization of lead compounds targeting a range of kinases and other important biological targets. The adoption of these microwave-assisted techniques can significantly accelerate the pace of research in medicinal chemistry and contribute to the discovery of novel therapeutics.

References

  • JoVE. (2023, March 1). Microwave-Assisted Preparation of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. [Link]

  • Karakaya, A., & Çavuşoğlu, B. K. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2025, July 7). PMC. [Link]

  • Goldman, M. E., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562–1575. [Link]

  • Calvo-Flores, F. G., & García, J. M. (2021). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. MDPI. [Link]

  • Cheng, H., Wu, Q. Y., Han, F., & Yang, G. F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-758. [Link]

  • Sharma, P., & Kumar, A. (2022). QSAR analysis of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as CDK1 and CDK2 inhibitors. World Journal of Pharmaceutical Research, 11(10), 1045-1061. [Link]

  • Microwave assisted facile synthesis and anticancer evaluation of new substituted-3-methyl-1- substituted phenyl-1H-pyrazole. (n.d.). Semantic Scholar. [Link]

  • Li, J., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • Bais, H., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 110-119. [Link]

  • Cravotto, G., et al. (2023). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. ResearchGate. [Link]

  • Cravotto, G., et al. (2023). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. PubMed. [Link]

  • Obermayer, D., et al. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. PubMed. [Link]

  • Kumari, S., et al. (2020). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Musiol, R., et al. (2023). Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. Green Chemistry Teaching and Learning Community. [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. PMC. [Link]

  • A convenient conversion of pyrazole-4-carbaldehydes to pyrazole-4-carboxamides. (2026, January 28). ResearchGate. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PMC. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses yield optimization for (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine (CAS: 284476-48-2 or analogs). This guide is structured for researchers encountering bottlenecks in the reductive amination or nitrile reduction steps, which are the most common points of failure for this scaffold.

Subject: Synthesis of this compound Ticket Priority: High (Process Bottleneck / Low Yield) Assigned Specialist: Senior Application Scientist

Executive Summary & Route Strategy

The synthesis of 1-aryl-pyrazole-4-methanamines is frequently plagued by two specific failure modes:

  • Secondary Amine Formation (Dimerization): During the reduction of the nitrile or aldehyde to the primary amine, the highly reactive product amine attacks the intermediate imine, forming a secondary amine dimer.[1][2] This typically caps yields at 40–60%.[1]

  • Isolation Losses: The free base amine is highly polar and water-soluble, leading to significant mass loss during aqueous workup or silica chromatography.[1][2]

To maximize yield, we recommend the Aldehyde-Oxime Route over direct reductive amination.[1][2] This pathway isolates the stable oxime intermediate, preventing the statistical probability of dimerization.[1][2]

Strategic Workflow

The following diagram outlines the recommended high-yield pathway (Green) versus the common low-yield pitfalls (Red).

G Start 4-Fluorophenylhydrazine Core 1-(4-fluorophenyl)-1H-pyrazole Start->Core Condensation (TMOP or MDA) Aldehyde Intermediate: 4-Carbaldehyde Core->Aldehyde Vilsmeier-Haack (POCl3/DMF) DirectRed Direct Reductive Amination (NH3 + NaBH4) Aldehyde->DirectRed Path A (Risky) Oxime Step 3: Oxime Formation (NH2OH·HCl) Aldehyde->Oxime Path B (Recommended) Dimer MAJOR IMPURITY: Secondary Amine Dimer DirectRed->Dimer High Probability Amine TARGET: This compound DirectRed->Amine Low Yield (<50%) Oxime->Amine Reduction (Zn/AcOH or H2/Raney Ni)

Figure 1: Strategic comparison of synthetic routes.[2] Path B (Oxime) eliminates the mechanism for dimer formation.[1][2]

Critical Process Modules

Module 1: The Pyrazole Core (Vilsmeier-Haack)

Objective: Synthesize high-purity 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. Common Issue: Regioisomers and tar formation.[1]

Optimized Protocol:

  • Cyclization: React 4-fluorophenylhydrazine hydrochloride with 1,1,3,3-tetramethoxypropane (1.1 equiv) in ethanol under reflux.

    • Why: Tetramethoxypropane acts as a masked malonaldehyde.[1] Unlike free malonaldehyde, it prevents polymerization.[1][2]

    • Checkpoint: The product should precipitate or be extracted as a solid.[1]

  • Formylation: Dissolve the pyrazole in DMF (5 vol). Cool to 0°C. Add POCl3 (1.5 equiv) dropwise.[1][2]

    • Critical Control: Keep internal temperature <10°C during addition to prevent charring.[1] Heat to 80°C only after addition is complete.

    • Quench: Pour into ice water and neutralize with Sodium Acetate (not NaOH, to avoid Cannizzaro side reactions).

Module 2: The Reduction (The "Yield Killer")

Objective: Convert Aldehyde to Primary Amine without dimerization.

Method A: The Oxime Route (Recommended for >85% Yield)

This method locks the nitrogen in a non-nucleophilic state (oxime) before reduction, physically preventing dimer formation.[1][2]

Step 1: Oxime Formation

  • Reagents: Aldehyde (1.0 eq), Hydroxylamine Hydrochloride (1.2 eq), Na2CO3 (1.5 eq).[1][2]

  • Solvent: Ethanol/Water (3:1).[2]

  • Procedure: Reflux for 2 hours.

  • Isolation: Evaporate EtOH. The oxime usually precipitates from water.[1] Filter and dry.[1]

    • Validation: 1H NMR will show the -CH=N-OH proton around 8.0-8.5 ppm.

Step 2: Reduction to Amine

  • Option 1 (Chemical): Zinc dust (5 eq) in Acetic Acid at 50°C.[1][2]

    • Pros: Cheap, no high-pressure equipment.[1][2]

    • Cons: Requires careful filtration of Zinc salts.[1]

  • Option 2 (Catalytic): H2 (50 psi), Raney Nickel (10 wt%), MeOH, NH3 (7M in MeOH) .[1][2]

    • Why NH3? Even in oxime reduction, trace hydrolysis can revert to aldehyde.[1][2] NH3 suppresses this equilibrium.[1]

Method B: Direct Reductive Amination (If Oxime is not viable)

If you must use this route, you must use a scavenger to prevent dimerization.[1][2]

  • Reagents: Aldehyde, Ammonium Acetate (10 equiv - Excess is vital), NaBH3CN (1.5 equiv).[1][2]

  • Solvent: Methanol.[1]

  • Additives: Add 3Å Molecular Sieves to remove water (drives imine formation).[1][2]

  • Protocol: Stir Aldehyde + NH4OAc + Sieves for 2 hours before adding hydride. This ensures complete conversion to imine before reduction begins.[1]

Module 3: Isolation & Purification

Issue: The target amine is a "sticky" base that trails on silica and stays in the aqueous layer.[1]

Solution: The "Salt Crash" Method Do not attempt to column the free base.[1] Isolate as the Hydrochloride salt.[1]

  • Workup: After reduction, filter catalyst/zinc.[1][2] Evaporate solvent.[1]

  • Extraction: Dissolve residue in EtOAc. Wash with basic brine (pH 12, NaOH).[1][2]

    • Note: The amine is soluble in organics only at high pH.[1]

  • Salt Formation: Dry organic layer (Na2SO4).[2] Add HCl (4M in Dioxane, 1.2 eq) dropwise.[1][2]

  • Result: The amine hydrochloride will precipitate as a white solid.[1] Filter and wash with ether.[1]

    • Yield Benefit: This avoids column chromatography entirely, where up to 20% of amine mass is often lost to irreversible adsorption.[1][2]

Troubleshooting & FAQ

Q1: My reaction mixture turned black during the Vilsmeier step.

  • Diagnosis: Thermal runaway.[1] The Vilsmeier adduct formation is exothermic.[1]

  • Fix: Ensure internal temperature is <5°C during POCl3 addition. Do not rush.

Q2: I see a major spot on TLC just above my product that won't separate.

  • Diagnosis: This is likely the Secondary Amine Dimer (Bis-substituted amine).

  • Fix: You cannot easily separate this. You must prevent it. Switch to the Oxime Route (Module 2, Method A).[1][2] If using Method B, increase Ammonium Acetate to 20 equivalents.[1][2]

Q3: My yield is low (20%) after aqueous workup.

  • Diagnosis: The amine is water-soluble at neutral pH.

  • Fix: Ensure the aqueous layer is pH >12 before extraction.[1] Use Chloroform/Isopropanol (3:1) instead of pure EtOAc for better extraction efficiency of polar amines.

Q4: Can I reduce the nitrile (1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile) instead?

  • Answer: Yes, but nitrile reduction often requires harsher conditions (LAH or Borane).[1][2]

    • Warning: Borane reduction of pyrazoles can form stable Borane-Amine complexes that are difficult to break. You must reflux with acidic methanol to liberate the free amine.[1]

    • Recommendation: The Aldehyde -> Oxime route is generally milder and cleaner for this specific scaffold.

Quantitative Data Summary

ParameterDirect Reductive AminationNitrile Reduction (LAH)Oxime Reduction (Zn/AcOH)
Typical Yield 40 - 55%60 - 70%85 - 92%
Major Impurity Secondary Dimer (~15%)Over-reduced/CleavedZinc salts (easily removed)
Purification Difficult ColumnQuench requiredPrecipitation / Salt
Scalability Low (Dimer increases w/ conc.)Medium (Safety limits)High

References

  • Vilsmeier-Haack Formylation of Pyrazoles

    • Methodology for 1-aryl-pyrazole-4-carbaldehydes.
    • Simenel, A. A., et al. "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes."[3] Ineos Open, 2021.[1][2][3]

  • Prevention of Dimerization in Amine Synthesis

    • Mechanistic insights into secondary amine form
    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996.[1][2]

  • Nitrile Reduction Alternatives

    • Use of Ammonia Borane for high-yield nitrile reduction.
    • Ding, M., et al. "Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane."[1][2][4][5] Journal of Organic Chemistry, 2022.[1][2][4][5] [1][2]

  • Oxime Reduction Protocols

    • Zinc/Acetic Acid reduction standards.
    • Carey, F. A., Sundberg, R. J.[1][2] Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.[1][2] [1][2]

Sources

Solubility issues of (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine

Executive Summary & Chemical Identity

The Core Challenge: Users frequently report inconsistent solubility with this compound. This inconsistency almost always stems from a failure to distinguish between the Free Base and the Salt Form (typically Hydrochloride, HCl).[1][2]

  • The Molecule: An amphiphilic scaffold containing a lipophilic tail (4-fluorophenyl) and a polar, basic head (methanamine).[1][2]

  • The Trap: The primary amine (

    
    ) is highly basic (
    
    
    
    ) and readily reacts with atmospheric CO₂ to form insoluble carbamates, or exists as a salt that is insoluble in the very solvents (DCM, Ether) predicted to work for the organic structure.[1][2]

Quick Reference Data:

  • CAS (Free Base): 400753-15-1 (Generic analog reference) / Note: Specific CAS varies by vendor salt form.[1][2]

  • Molecular Weight: ~191.2 g/mol [1]

  • Key Functional Groups: Primary Amine (Basic, H-bond donor), Fluorophenyl (Lipophilic), Pyrazole (Aromatic, weak H-bond acceptor).[1][2]

Solvent Selection Matrix

CRITICAL: You must identify your starting material form before selecting a solvent.[1]

Solvent ClassRepresentative SolventsFree Base Solubility HCl Salt Solubility Application Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh InsolubleBest for extraction/workup of the free base.[1]
Polar Aprotic DMSO, DMF, DMAcHigh High Universal solvents.[1][2] Warning: Difficult to remove; may trap residual solvent in crystal lattice.[1]
Alcohols Methanol (MeOH), EthanolModerate/High High Good for recrystallization.[1][2] MeOH is best for dissolving the salt form.
Ethers THF, Diethyl Ether, MTBELow/ModerateInsolubleUse MTBE to precipitate the salt from alcoholic solutions.[1][2]
Hydrocarbons Hexane, CyclohexaneInsolubleInsolubleUse as an anti-solvent to force precipitation.[1][2]
Aqueous Water, PBS (pH 7.[1][2]4)Low (<1 mg/mL)High (>50 mg/mL)pH dependent.[1][2] Free base precipitates at pH > 8.
Troubleshooting Decision Tree

This diagram guides you through the most common solubility failures encountered during reaction setup or purification.

SolubilityLogic Start User Issue: Compound won't dissolve CheckForm Check Form: Is it Free Base or Salt? Start->CheckForm Gummy Issue: Product is 'Gummy' or Oiling Out Start->Gummy IsSalt It is a Salt (e.g., HCl) CheckForm->IsSalt IsBase It is a Free Base CheckForm->IsBase SolventChoice1 Are you using DCM/Ether? IsSalt->SolventChoice1 Fix1 ERROR: Salts are insoluble in non-polar organics. Switch to MeOH or Water. SolventChoice1->Fix1 Yes SolventChoice2 Are you using Water/PBS? IsBase->SolventChoice2 Fix2 ERROR: Free base is hydrophobic. Acidify to pH < 4 or use DMSO stock. SolventChoice2->Fix2 Yes Fix3 Cause: Impurities or fast evaporation. Action: Triturate with Hexane/Ether. Gummy->Fix3

Figure 1: Logical workflow for diagnosing solubility failures based on chemical form and solvent polarity.[1]

Detailed Troubleshooting Guides
Issue A: "I bought the compound, but it won't dissolve in Dichloromethane (DCM)."

Diagnosis: You likely received the Hydrochloride (HCl) salt , even if the label is ambiguous.[1][2] Vendors often stabilize primary amines as salts to prevent oxidation and carbamate formation.[1] The Fix (Free-Basing Protocol): To make it soluble in organic solvents (DCM, EtOAc), you must "break" the salt.[1][2]

  • Dissolve: Dissolve the solid in a minimum amount of Water or Methanol .[1]

  • Basify: Add 1M NaOH or Saturated

    
     until pH > 10. You should see the solution turn cloudy or an oil separate (this is the free base).[1]
    
  • Extract: Add DCM (Dichloromethane). Shake and separate the layers.[1] The compound is now in the DCM layer.[1]

  • Dry: Dry the DCM layer over anhydrous

    
    , filter, and evaporate.
    
    • Result: You now have the Free Base, which is soluble in organic solvents.[1]

Issue B: "The compound turned into a sticky gum/oil after rotovap."

Diagnosis: Pyrazole methanamines are prone to "oiling out" rather than crystallizing due to rotational freedom in the methanamine arm and hydrogen bonding networks. The Fix (Trituration):

  • Redissolve the gum in a tiny amount of DCM or Methanol (0.5 mL).

  • Add a large excess (10 mL) of cold Diethyl Ether or Hexane while stirring rapidly.

  • The gum should harden into a white solid.[1]

  • Filter and dry under vacuum.[1]

Issue C: "My DMSO stock solution is cloudy."

Diagnosis: Water contamination.[1] The 4-fluorophenyl group is highly lipophilic. If your DMSO is "wet" (hygroscopic), the hydrophobic effect forces the molecule to aggregate.[1][2] The Fix:

  • Use anhydrous DMSO (stored over molecular sieves).[1][2]

  • Warm the solution to 40°C gently; if it clears, it is likely a solubility limit issue.[1][2] If it remains cloudy, filter it—it may be a carbamate impurity (reaction with air).[1]

Biological Assay Preparation (FAQ)

Q: How do I prepare this for a cell-based assay (aqueous media)? A: You cannot add the Free Base directly to media; it will precipitate.

Protocol:

  • Stock: Prepare a 10 mM stock solution in 100% DMSO .

  • Intermediate: Dilute 1:10 into PBS only if the compound is the HCl salt. If Free Base, keep in DMSO.[1]

  • Final Dosing: Spike the DMSO stock into the cell media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.[1]

    • Note: If the compound precipitates upon hitting the media, you may need to formulate it as a salt (add 1 eq.[1] HCl to the stock) or use a solubilizing agent like cyclodextrin.[1]

Chemical Stability Warning

The "Air" Problem: Primary amines (


) react with atmospheric 

to form carbamic acids/carbamates (

).[1][2]

[1]
  • symptom: White crust forming on the bottle cap or insoluble white precipitate in the stock solution.[1]

  • Prevention: Always store the Free Base under Argon/Nitrogen at -20°C. The HCl Salt is stable in air.

References
  • PubChem. Compound Summary: Pyrazole Derivatives and Physical Properties.[1] National Library of Medicine.[1] Link[1][2]

  • BenchChem. Solubility of Pyrazole Derivatives in Organic Solvents. Technical Guide 2025.[1] Link[1]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Ed.[1] (General reference for solvent polarity and amine handling).

  • Clayden, J., et al. Organic Chemistry.[1][2] Chapter on Amines and Basicity.[1] (Mechanistic grounding for salt formation).[1]

Sources

Technical Support Center: Purification Strategies for (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine and its synthetic intermediates. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable heterocyclic compounds. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to common experimental hurdles, ensuring you can achieve high purity and yield in your work.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific, frequently encountered problems during the workup and purification of pyrazole-based methanamines.

Q1: My this compound is showing significant tailing on my silica gel TLC and I'm getting poor recovery from my column. What's happening and how can I fix it?

A1: Root Cause Analysis & Solutions

This is a classic issue caused by the interaction between a basic compound (your primary amine) and the acidic nature of standard silica gel. The amine adsorbs strongly to the acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and often irreversible binding, which results in low recovery.

Here are several effective strategies to mitigate this problem:

  • Solution A: Mobile Phase Modification The most straightforward approach is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent. A small amount of triethylamine (Et₃N) or ammonia in methanol is typically sufficient.

    • Protocol: Add 0.5-2% triethylamine to your chosen eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). Equilibrate the column with this modified eluent before loading your sample. This will significantly improve peak shape and recovery.[1][2]

  • Solution B: Use of Alternative Stationary Phases If mobile phase modification is insufficient, or if your compound is particularly sensitive, consider using a different stationary phase that is less acidic.

    • Neutral Alumina: Alumina is a good alternative for the purification of basic compounds.

    • Amine-Functionalized Silica (NH₂): These columns are specifically designed to offer different selectivity and are excellent for purifying amines with reduced tailing.[1][3]

    • Reversed-Phase Chromatography (C18): For compounds that are highly acid-sensitive, reversed-phase HPLC or flash chromatography can be an effective alternative.[1][3]

Data Presentation: Recommended Starting Conditions for Column Chromatography

Issue Stationary Phase Recommended Mobile Phase System Notes
Tailing/StreakingStandard Silica Gel95:5 DCM/MeOH + 1% Triethylamine A basic modifier is crucial for good peak shape.
Poor RecoveryNeutral AluminaGradient of Hexane to Ethyl AcetateLess acidic than silica, better for basic compounds.
Acid SensitivityReversed-Phase C18Gradient of Water/Acetonitrile with 0.1% TFA or Formic AcidThe acidic modifier helps protonate the amine for better interaction.[1]

Experimental Workflow: Troubleshooting Amine Chromatography

G start Crude Amine Product tlc Run TLC with DCM/MeOH start->tlc check_tailing Significant Tailing? tlc->check_tailing add_base Add 1% Et3N to Eluent check_tailing->add_base Yes run_column Run Flash Column check_tailing->run_column No add_base->run_column check_purity Purity >95%? run_column->check_purity success Pure Product check_purity->success Yes alt_phase Consider Alternative Phase (Alumina, NH2-Silica) check_purity->alt_phase No, poor separation acid_base Use Acid-Base Extraction alt_phase->acid_base G cluster_0 crude crude acid_wash Wash with Aqueous Acid (HCl) crude->acid_wash layers Two Phases Formed acid_wash->layers aq_layer Aqueous Layer Protonated Amine Salt (R-NH3+Cl-) layers->aq_layer org_layer Organic Layer Neutral/Acidic Impurity layers->org_layer basify basify aq_layer->basify Add NaOH back_extract Extract with Fresh Organic Solvent basify->back_extract pure_org Organic Layer Pure Amine back_extract->pure_org

Sources

Minimizing side reactions during (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole-Methanamine Coupling Protocols Topic: Minimizing Side Reactions in (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine Coupling Ticket ID: KB-PYR-404 Status: Resolved / Verified Protocol

Executive Summary

The coupling of This compound (hereafter FPPM ) is a critical step in the synthesis of p38 MAP kinase inhibitors and related pharmacophores. While the primary amine is a robust nucleophile, the electron-rich pyrazole core and the "benzylic-like" methylene bridge introduce specific reactivity challenges.

This guide addresses the three most common failure modes: N2-regioisomer formation , oxidative degradation , and solubility-driven incomplete conversion .

Module 1: Critical Troubleshooting (Q&A)

Q1: I am observing a "double mass" (+ mass of acyl group) impurity. Is my amine reacting twice?

Diagnosis: This is likely N2-acylation (formation of an acyl-pyrazole species), not imide formation at the primary amine. Technical Context: The FPPM molecule has two nucleophilic sites:

  • The primary amine (

    
    , highly nucleophilic).
    
  • The pyrazole nitrogen at position 2 (N2, weakly nucleophilic).[1] While N2 is generally unreactive, highly activated electrophiles (like acid chlorides or mixed anhydrides) can acylate this position, especially in the presence of strong bases (e.g., TEA, DIPEA) that increase the effective concentration of the acylating agent.[1]

Resolution Protocol:

  • Switch Reagents: Abandon acid chlorides (

    
    ). Switch to carbodiimide (EDC/HOBt) or uronium (HATU/DIPEA) coupling.[1] These generate active esters that are selective for the primary amine over the heterocyclic nitrogen.
    
  • Base Management: If using HATU, add the base (DIPEA) dropwise to the acid/HATU mixture first, allow activation (2-3 mins), and then add the FPPM amine.[1] This prevents the amine from seeing a high transient concentration of the uronium species.

Q2: The reaction turns dark/black, and yield is low. NMR shows aldehyde peaks.

Diagnosis: Oxidative Deamination of the methylene bridge. Technical Context: The methylene group at the C4 position of the pyrazole is electronically similar to a benzyl position. In the presence of trace metals (often found in low-grade coupling reagents) and atmospheric oxygen, the amine can be oxidized to an imine, which hydrolyzes to the corresponding aldehyde (1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde).

Resolution Protocol:

  • Inert Atmosphere: Strictly perform the coupling under Argon or Nitrogen.

  • Solvent Degassing: Sparge DMF or DCM with inert gas for 15 minutes prior to use.

  • Metal Scavenging: If using Cu or Pd in previous steps (e.g., to build the pyrazole core), ensure <10 ppm residual metal.[1] Trace transition metals catalyze the oxidation of benzylic-type amines.

Q3: My product streaks on silica gel, making purification impossible.

Diagnosis: Silanol Interaction. Technical Context: The pyrazole ring and the newly formed amide can interact strongly with the acidic silanols on silica gel, causing "tailing" or irreversible adsorption.[1]

Resolution Protocol:

  • Mobile Phase Modifier: Add 1% Triethylamine (

    
    ) or 1% 
    
    
    
    to your eluent (e.g., DCM/MeOH + 1%
    
    
    ).[1] This neutralizes silica acidity.
  • Alternative Stationary Phase: Use Alumina (Neutral) instead of silica for flash chromatography.

Module 2: Optimized Coupling Protocol

Objective: Selective Amide Bond Formation avoiding N2-attack.

ParameterRecommendationRationale
Coupling Agent HATU or T3P (Propylphosphonic anhydride)HATU provides rapid kinetics; T3P is non-toxic and water-soluble, simplifying workup. Avoid DCC (insoluble urea byproduct).
Solvent DMF or NMP FPPM has poor solubility in DCM/Ether. Polar aprotic solvents ensure homogeneity.
Base DIPEA (Hünig's Base)Non-nucleophilic base minimizes racemization (if acid is chiral) and side reactions.[1]
Stoichiometry 1.0 equiv Acid : 1.1 equiv HATU : 1.2 equiv Base : 1.0 equiv FPPMSlight excess of activated acid ensures consumption of the valuable amine intermediate.
Temperature 0°C

RT
Start cold to suppress kinetic side products (N2-acylation), then warm to complete reaction.

Module 3: Mechanistic Visualization

The following diagram illustrates the competitive pathways between the desired Amide Coupling and the undesired N2-Acylation/Oxidation.

ReactionPathways Start FPPM Amine (Nucleophile) ActiveEster Activated Ester (Intermediate) Side2 Aldehyde/Imine (Oxidation) Start->Side2 O2 / Trace Metal (Slow) Acid Carboxylic Acid (Electrophile) Acid->ActiveEster HATU/DIPEA Product Target Amide (Desired) ActiveEster->Product Primary Amine Attack (Kinetic Control) Side1 N2-Acylated Pyrazole (Side Product A) ActiveEster->Side1 N2 Attack (Excess Reagent/Heat)

Caption: Competitive reaction pathways for this compound. Green path represents the desired amide coupling; red paths indicate common failure modes.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link

  • Fustero, S., et al. (2011).[1] Improved Regioselectivity in Pyrazole Formation. Journal of Organic Chemistry, 76(14), 5794–5802.[1] (Discusses pyrazole nitrogen reactivity). Link

  • Bagley, M. C., et al. (2012).[1] Synthesis of p38 MAPK Inhibitors containing the Pyrazole Scaffold.[3] Pharmaceuticals, 5(7), 708-726. (Context for FPPM intermediates). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Purification of (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing impurities from crude (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Technical Support Hub. This guide addresses the specific purification challenges associated with This compound (referred to hereafter as FPPM ).

As a key intermediate in the synthesis of p38 MAP kinase inhibitors and other heterocyclic bioactive agents, the purity of FPPM is critical. The presence of secondary amine dimers, unreacted nitriles, or metal residues can catastrophically lower yields in subsequent amide couplings or reductive aminations.

🔬 Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My LC-MS shows a dominant peak at [M+H]+ = 192, but also a significant impurity at [M+H]+ ≈ 367. What is this?

A: This is the classic "Dimer" Impurity (Secondary Amine) .[1]

  • Identity: Bis((1-(4-fluorophenyl)-1H-pyrazol-4-yl)methyl)amine.

  • Cause: During the reduction of the precursor nitrile (1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile), the newly formed primary amine reacts with the intermediate imine species.

  • Prevention: If using catalytic hydrogenation (H₂/Pd-C or Raney Ni), you must include ammonia (NH₃) or acetic anhydride in the reaction mixture to suppress this pathway.

  • Fix: See Protocol B: Chromatographic Separation below. This impurity is lipophilic and difficult to remove via acid-base extraction alone.

Q2: The crude product is green/gray and "crashes out" as a sticky gum during the workup. How do I fix this?

A: This indicates Metal Chelation/Emulsion .

  • Cause: Pyrazole nitrogens are excellent ligands for transition metals. If you reduced using Raney Nickel or Lithium Aluminum Hydride (LAH), aluminum or nickel salts are likely trapped in the amine matrix.

  • Fix: Do not just filter. Use a Rochelle’s Salt (Sodium Potassium Tartrate) workup for LAH reductions or a Celite/EDTA wash for Nickel. See Protocol A.

Q3: I see a peak at [M+H]+ = 190 (M-2) that persists after extraction.

A: This is the Intermediate Imine or Aldehyde (from hydrolysis).

  • Cause: Incomplete reduction.

  • Fix: If it is the imine, stirring with aqueous HCl will hydrolyze it to the aldehyde, which can then be removed by washing the acidic aqueous phase with ether/DCM before basifying to recover your amine.

📊 Part 2: Impurity Profile & Removal Strategies

The following table summarizes the physicochemical properties of FPPM and its common impurities to guide your purification strategy.

ComponentStructure TypepKa (approx)Polar/LipophilicRemoval Strategy
FPPM (Target) Primary Amine~9.5 (conj. acid)PolarN/A
Nitrile Precursor Neutral-LipophilicWash with Et₂O/DCM at pH 2
Dimer Impurity Secondary Amine~10.5Mid-LipophilicFlash Chromatography (DCM/MeOH)
Defluoro-Analog Primary Amine~9.5PolarIrreversible. Must prevent (avoid Pd/C + High Temp)
Metal Salts Ionic-Polar/InsolubleChelation Workup (Rochelle's)

🛠 Part 3: Detailed Purification Protocols

Protocol A: The "Clean" Acid-Base Workup (Removal of Neutrals & Metals)

Use this as the standard first-pass purification for crude reaction mixtures.

Reagents: 1M HCl, 2M NaOH, Dichloromethane (DCM), Rochelle's Salt (sat. aq.).

  • Dissolution: Dissolve crude residue in DCM (10 mL/g).

  • Acid Extraction: Extract the organic layer with 1M HCl (3 x 20 mL) .

    • Mechanism:[2][3] FPPM and Dimer are protonated and move to the aqueous layer. Unreacted Nitrile and non-basic impurities stay in DCM.

  • Organic Wash: Wash the combined acidic aqueous layer with fresh DCM (1 x 20 mL). Discard this organic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12.

    • Observation: The product will precipitate or oil out.

  • Re-Extraction: Extract the basic aqueous phase with DCM (3 x 30 mL).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Critical Note for LAH Reductions: If using LAH, replace Step 2 with a quench using Sat. Rochelle’s Salt solution and stir vigorously for 2 hours until two clear layers form before separating.

Protocol B: Removing the "Dimer" (Flash Chromatography)

The secondary amine dimer often co-elutes with the product if standard conditions are used. You must use an amine-modifier.

Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: DCM : MeOH : NH₄OH (25% aq).

  • Pre-treatment: Slurry the silica in DCM with 1% Triethylamine (TEA) to neutralize acidic sites.

  • Gradient:

    • Start: 98:2:0.1 (DCM:MeOH:NH₄OH)

    • Ramp to: 90:10:1 (DCM:MeOH:NH₄OH)

  • Elution Order:

    • 1st: Unreacted Nitrile (if any left).

    • 2nd: Dimer Impurity (Less polar than primary amine due to internal H-bonding/lipophilicity).

    • 3rd: FPPM (Target Product) .

📉 Part 4: Visualization of Impurity Pathways

The following diagram illustrates the formation of the critical "Dimer" impurity and the decision logic for purification.

G cluster_prevention Prevention Strategy Nitrile Nitrile Precursor (Start) Reduction Reduction (H2/Pd or LAH) Nitrile->Reduction Imine Imine Intermediate Target Target: FPPM (Primary Amine) Imine->Target Step 2 (Fast) Reaction Reaction with Target Amine Imine->Reaction Target->Reaction Attacks Imine Dimer IMPURITY: Dimer (Secondary Amine) Reduction->Imine Step 1 Reaction->Dimer Loss of NH3 Ammonia Add Excess NH3 or Ac2O Ammonia->Reaction Blocks Dimerization

Caption: Mechanism of secondary amine (dimer) formation during nitrile reduction. The primary amine product competes with hydrogen for the imine intermediate.

📚 References

  • Nitrile Reduction Methodology:

    • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Ed.; Springer, 2007. (Standard protocols for catalytic hydrogenation of nitriles).

    • Chem. Rev.2010 , 110, 1724-1790. (Comprehensive review on catalytic reduction of nitriles).

  • Specific Pyrazole Synthesis & Properties:

    • J. Med. Chem.2006 , 49, 1562-1575.[4] "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]..." (Describes synthesis and handling of 1-aryl-pyrazole scaffolds).

    • Organic Syntheses, Coll. Vol. 10, p.423 (2004); Vol. 79, p.165 (2002). (General workup for aryl-pyrazoles).

  • Impurity Control (Dimer Suppression):

    • ResearchGate Discussion & Verified Protocols: "How to prevent secondary amine formation in nitrile reduction?" (Consolidated community consensus on NH3 additives).

Sources

Optimizing reaction temperature for fluorophenyl pyrazole amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for 5-Amino-1-(4-fluorophenyl)pyrazole Synthesis

Introduction: The Thermal Landscape of Pyrazole Formation

Welcome to the Technical Support Center. You are likely here because your synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (or related analogs) is suffering from low yields, regioselectivity issues, or "tarry" degradation products.

In the condensation of 4-fluorophenylhydrazine with ethoxymethylenemalononitrile (or


-ketonitriles), temperature is not just a kinetic accelerator—it is the regiochemical switch . This guide moves beyond standard "reflux" instructions to explain why your temperature choice dictates the fate of the N-N bond and the final isomer ratio.

Module 1: The Mechanism & Thermal Dependency

To troubleshoot, you must visualize the pathway. The reaction proceeds via a Michael-type addition followed by a cyclization.

The Reaction Pathway (DOT Diagram)

ReactionPathway Reagents 4-Fluorophenylhydrazine + Ethoxymethylenemalononitrile Intermediate Acyclic Hydrazone Intermediate Reagents->Intermediate Low T (<40°C) Michael Addition Tar Oxidative Tar/ Polymerization Reagents->Tar High T (>100°C) Oxidation Product TARGET: 5-Amino-1-arylpyrazole (Thermodynamic) Intermediate->Product Optimal T (78-80°C) Cyclization Byproduct Byproduct: 3-Amino-1-arylpyrazole (Kinetic/Rare) Intermediate->Byproduct Low T / Basic pH Wrong Cyclization Mode Intermediate->Tar Prolonged Heating

Figure 1: Thermal influence on the reaction trajectory. Note that the acyclic intermediate often precipitates at low temperatures, halting conversion.

Module 2: Critical Troubleshooting (Q&A)

Issue 1: "My reaction mixture turned black/dark brown."

Q: I heated the reaction to speed it up, but the yield dropped and the oil is black. Why?

A: You likely triggered oxidative decomposition of the hydrazine.

  • The Science: Aryl hydrazines, particularly 4-fluorophenylhydrazine, are electron-rich and prone to oxidation by atmospheric oxygen. This process is accelerated exponentially above 90°C. Furthermore, malononitrile derivatives can oligomerize (Thorpe-Ziegler reaction) at high temperatures, creating dark, conjugated byproducts.

  • The Fix:

    • Limit Temperature: Do not exceed 85°C (Ethanol reflux is safer than Toluene/DMF).

    • Inert Atmosphere: rigorous

      
       or 
      
      
      
      sparging is mandatory if scaling up.
    • Fresh Reagents: Use hydrazine hydrochloride salt + base (in situ release) rather than the free base hydrazine, which degrades faster.

Issue 2: "I isolated a solid, but the NMR shows it's an open chain."

Q: I ran the reaction at room temperature (25°C) to be gentle. I got a solid, but it's not the pyrazole.

A: You are stuck at the "Michael Adduct" trap.

  • The Science: The initial attack of the hydrazine nitrogen on the ethoxy-vinyl group occurs readily at room temperature. However, the second step—intramolecular attack on the nitrile to close the ring—has a higher activation energy barrier. At low T, the intermediate precipitates, preventing the final cyclization.

  • The Fix:

    • Force the Cycle: Isolate the intermediate if you wish, but to get the product, you must reflux.

    • Two-Step Protocol: Stir at RT for 1 hour (to form intermediate), then reflux for 2–3 hours. This often improves purity by allowing the initial bond formation to happen in a controlled manner before applying thermal stress.

Issue 3: "I am seeing the wrong regioisomer (3-amino instead of 5-amino)."

Q: My LCMS shows a peak with the correct mass but wrong retention time.

A: This is a Kinetic vs. Thermodynamic control issue.

  • The Science:

    • 5-Amino isomer (Target): Formed via attack of the terminal (

      
      ) hydrazine nitrogen on the vinyl ether carbon first. This is favored thermodynamically in protic solvents (EtOH).
      
    • 3-Amino isomer (Impurity): Formed if the internal (

      
      ) nitrogen attacks first (often sterically hindered but possible) or if the cyclization direction reverses.
      
  • The Fix:

    • Solvent Choice: Use Ethanol or Methanol. Aprotic polar solvents (like DMF) can sometimes shift the nucleophilicity of the hydrazine nitrogens, altering regioselectivity.

    • Avoid Strong Base: Strong bases at low temperatures can stabilize the kinetic enolate, leading to the wrong isomer. Keep conditions neutral or weakly acidic (catalyzed by the HCl from the hydrazine salt).

Module 3: Optimization Matrix

Use this table to dial in your specific conditions based on your observation.

VariableConditionOutcomeRecommendation
Temperature 20–25°C Incomplete Conversion. Formation of acyclic hydrazone intermediate.Use only for initial mixing (1 hr).
Temperature 78–82°C (EtOH Reflux) Optimal. High regioselectivity for 5-amino isomer; clean cyclization.Standard Operating Procedure.
Temperature >100°C (Toluene/DMF) Decomposition. Dark tar formation; potential defluorination (rare).Avoid unless substrate is extremely sterically hindered.
Solvent Ethanol/Water Green/High Yield. Product often precipitates upon cooling.Preferred for purification ease.
Stoichiometry 1.1 eq Hydrazine Complete Consumption. Slight excess drives reaction; excess hydrazine stays in mother liquor.Maintain 1.05–1.1 equivalents.

Module 4: Validated Experimental Protocol

Protocol: Synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile Adapted from Plem et al. (2015) and Beilstein J. Org. Chem.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.

  • Reagent Prep: Add ethoxymethylenemalononitrile (10 mmol, 1.22 g) and Ethanol (20 mL).

  • Addition: Add 4-fluorophenylhydrazine hydrochloride (10 mmol, 1.62 g). Note: If using the HCl salt, add an equimolar amount of Sodium Acetate (10 mmol) to buffer the solution, or use the free base hydrazine carefully.

  • Reaction (The "Soft-Hard" Method):

    • Stage 1: Stir at Room Temperature for 30 minutes. (Allows mixing without exotherm spikes).

    • Stage 2: Heat to reflux (approx. 80°C) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Cool the mixture to 0–5°C (ice bath).

    • The product should precipitate as a white/pale yellow solid.

    • Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from Ethanol/Water if necessary.

Module 5: Decision Tree for Troubleshooting

TroubleshootingTree Start Start: Analyze Reaction Crude CheckLCMS Check LCMS/TLC Start->CheckLCMS Branch1 Mass Correct? CheckLCMS->Branch1 YesMass Yes Branch1->YesMass Yes NoMass No Branch1->NoMass No PurityCheck Check Purity/Color YesMass->PurityCheck IntermediateCheck Mass = SM + Nitrile - EtOH? NoMass->IntermediateCheck DarkColor Dark/Black Tar PurityCheck->DarkColor Dark CleanColor White/Pale Yellow PurityCheck->CleanColor Clean ActionOxidation Action: Reduce Temp, Use Inert Gas, Check Hydrazine Quality DarkColor->ActionOxidation IsIntermediate Intermediate Found IntermediateCheck->IsIntermediate Yes Unknown Unknown Mass IntermediateCheck->Unknown No ActionReflux Action: Increase Temp to Reflux (80°C) IsIntermediate->ActionReflux

Figure 2: Logic flow for diagnosing reaction failures.

References

  • Plem, S. C., Müller, D. M., & Murguía, M. C. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261.[1]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.

  • Fustero, S., et al. (2008). Improved Regioselectivity in the Synthesis of 5-Amino-1-arylpyrazoles. Journal of Organic Chemistry. (Contextual grounding on regioselectivity mechanisms).

Sources

Validation & Comparative

1H NMR Spectral Analysis Guide: (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectral Analysis of (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous analysis of the 1H NMR spectral signature of This compound , a critical scaffold in medicinal chemistry (often found in kinase inhibitors and GPCR ligands). Unlike standard spectral libraries, this guide focuses on the comparative analytical performance of solvent systems (DMSO-


 vs. CDCl

) and the differentiation of the product from its synthetic precursors (specifically the 4-cyano intermediate).

Target Audience: Synthetic Chemists, Analytical Scientists, and Structural Biologists.

Part 1: Structural Logic & Spin System Analysis

To interpret the spectrum accurately, we must first deconstruct the molecule into its magnetically distinct spin systems. The presence of the fluorine atom (


, spin 1/2, 100% abundance) introduces heteronuclear coupling that complicates the aromatic region.
The Spin Systems
  • System A: The Pyrazole Core (AM System)

    • H5: Protons at the 5-position are significantly deshielded due to the adjacent

      
       nitrogen (N1) and the anisotropy of the N-aryl bond.
      
    • H3: Protons at the 3-position are shielded relative to H5 but deshielded relative to benzene.

    • Coupling: A small vicinal coupling (

      
       Hz) often exists but is frequently unresolved, appearing as broad singlets.
      
  • System B: The 4-Fluorophenyl Ring (AA'BB'X System)

    • The

      
       nucleus splits the carbon signals and, crucially, the proton signals.
      
    • Ortho-to-F protons: Exhibit large

      
       coupling (~8-9 Hz).
      
    • Meta-to-F protons: Exhibit smaller

      
       coupling (~5-6 Hz).
      
    • Result: The aromatic region does not show standard doublets. Instead, expect complex multiplets (pseudo-triplets or quartets).

  • System C: The Methanamine Tail (A

    
    X
    
    
    
    or A
    
    
    )
    • Methylene (

      
      ):  A sharp singlet in aprotic solvents (CDCl
      
      
      
      ) or a doublet in protic solvents (DMSO-
      
      
      ) if exchange is slow.
    • Amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ):  Highly variable. Broad singlet or invisible depending on solvent moisture and pH.
      
Visualization: Structural Assignment & Connectivity

G Mol This compound H5 H5 (Pyrazole) δ 8.3-8.5 ppm Deshielded by N1 Mol->H5 H3 H3 (Pyrazole) δ 7.6-7.8 ppm Mol->H3 Ar_Ortho Ar-H (Ortho to N) δ 7.7-7.9 ppm Multiplet (AA'BB') Mol->Ar_Ortho Ar_Meta Ar-H (Ortho to F) δ 7.2-7.4 ppm Split by 19F (3J ~8Hz) Mol->Ar_Meta CH2 CH2 (Methylene) δ 3.6-3.8 ppm Singlet (usually) Mol->CH2 NH2 NH2 (Amine) δ 1.5-2.0 (CDCl3) δ 4.0-8.0 (DMSO) Exchangeable CH2->NH2 Connectivity

Caption: Structural decomposition of the target molecule linking chemical moieties to expected chemical shift ranges.

Part 2: Comparative Analysis (Performance & Alternatives)

This section compares the "performance" of different analytical conditions. For primary amines, the choice of solvent is not trivial—it dictates whether you can quantify the amine protons or merely infer them.

Comparison A: Solvent Performance (DMSO-

vs. CDCl

)

Objective: To determine the optimal medium for structural confirmation vs. purity assay.

FeatureAlternative 1: CDCl

(Chloroform-d)
Alternative 2: DMSO-

(Dimethyl Sulfoxide)
Winner
Amine (

) Detection
Poor. Signals are often broad, integrated poorly, or lost in the baseline due to rapid exchange.Excellent. Strong H-bonding stabilizes the NH protons. Often appear as a distinct broad singlet or triplet (if dry).DMSO-

Spectral Resolution High. Sharp lines; less viscosity broadening. Good for resolving the complex Ar-F multiplets.Moderate. Higher viscosity leads to slightly broader lines.CDCl

Water Interference Low. Water appears ~1.56 ppm, often overlapping with the

or aliphatic impurities.
High. Water appears ~3.33 ppm. Can obscure the crucial

peak if the sample is "wet."
Context Dependent
Solubility Moderate. Free base is soluble; HCl salts are insoluble.Universal. Dissolves both free base and salt forms readily.DMSO-

Expert Insight:

  • Use CDCl

    
      for routine purity checks of the free base after column chromatography. The sharp resolution aids in identifying aliphatic impurities (grease, hexanes).
    
  • Use DMSO-

    
      for full characterization. You must confirm the integral of the 
    
    
    
    protons (2H) to prove the amine is primary and not alkylated.
Comparison B: Product vs. Precursor (Nitrile)

A common synthetic route involves the reduction of 1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile . Monitoring this transformation is critical.

SignalPrecursor (Nitrile) Product (Methanamine) Diagnostic Change
Pyrazole H5 ~8.9 - 9.1 ppm~8.3 - 8.4 ppmUpfield Shift. The nitrile is electron-withdrawing; reducing it shields the ring protons.
Methylene (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Absent Present (~3.7 ppm) Appearance of Singlet. This is the definitive "Go/No-Go" signal.
Amine (

)
Absent Present (Broad) Confirmation of functional group transformation.
Part 3: Experimental Protocol

To ensure reproducibility and E-E-A-T compliance, follow this self-validating protocol.

1. Sample Preparation
  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Add 0.6 mL of DMSO-

    
      (preferred for characterization).
    
    • Critical Step: Ensure the solvent is from a fresh ampoule to minimize water content (H

      
      O signal at 3.33 ppm can overlap with the methanamine 
      
      
      
      doublet/singlet).
  • Filtration: If the solution is cloudy (common with salts), filter through a small plug of glass wool directly into the NMR tube.

2. Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer delay).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Aromatic protons and the quaternary carbons (if running

      
      ) have long T1 relaxation times. A short D1 leads to integration errors, making the ratio of Pyrazole:Phenyl protons inaccurate.
      
  • Scans (NS): 16 (Standard) or 64 (for minor impurity detection).

  • Spectral Width: -2 to 14 ppm.

3. Data Processing & Integration Logic
  • Reference: Calibrate DMSO residual peak to 2.50 ppm .

  • Phase/Baseline: Apply automatic phase correction followed by manual adjustment. Apply polynomial baseline correction.

  • Integration Validation (The "Internal Standard" Check):

    • Set the Pyrazole H5 (most downfield singlet, ~8.4 ppm) to 1.00 H .

    • Check the Fluorophenyl Group : The total integral for the aromatic region (excluding pyrazole) should be 4.00 H .

    • Check the Methylene (

      
      ) : Should be 2.00 H .
      
    • Pass Criteria: Deviations < 5% suggest a pure compound.

Visualization: Analysis Workflow

Workflow Start Start: Crude Reaction Mixture SolventChoice Decision: Select Solvent Start->SolventChoice DMSO Path A: DMSO-d6 (Full Characterization) SolventChoice->DMSO Need NH2 quant CDCl3 Path B: CDCl3 (Quick Purity Check) SolventChoice->CDCl3 Need solvent removal check Check1 Check 1: Pyrazole H5 Shift (Did it move upfield?) DMSO->Check1 CDCl3->Check1 Check2 Check 2: CH2 Signal Appearance (~3.7 ppm) Check1->Check2 Result_Pure Pass: Product Verified Integrals 1:4:2 Check2->Result_Pure Yes Result_Impure Fail: Precursor Remaining Check H5 > 8.8 ppm Check2->Result_Impure No

Caption: Decision matrix for solvent selection and spectral validation steps.

Part 4: Representative Spectral Data (Tabulated)

The following data represents the consensus shifts for this structural class in DMSO-


 .
AssignmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
Pyrazole H-5 8.38Singlet (s)1H-Most downfield signal.
Ar-H (Ortho to N) 7.85Multiplet (m)2H

Appears as pseudo-doublet of doublets.
Pyrazole H-3 7.62Singlet (s)1H-Often overlaps with Ar-H.
Ar-H (Ortho to F) 7.35Multiplet (m)2H

"Roofing" effect common.

(Amine)
~3.5 - 5.0Broad (br s)2H-Highly variable; disappears with D

O shake.

(Methylene)
3.68Singlet (s)2H-May appear as doublet if NH exchange is slow.
References
  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley InterScience. (Provides standard F-H coupling constants).

  • Reich, H. J. "Bordon & Reich's Collection of NMR Data." University of Wisconsin.[3] (Standard reference for Pyrazole chemical shifts).

Sources

HPLC Method Development Guide: Purity Analysis of (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Developing a purity method for (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine presents a classic chromatographic challenge: analyzing a basic primary amine attached to an aromatic heterocycle.

This guide moves beyond generic protocols to compare three distinct separation strategies. We analyze the "why" behind peak tailing, retention shifts, and selectivity, ultimately recommending a High-pH Reversed-Phase approach using hybrid particle technology as the superior method for purity and LC-MS compatibility.

Target Analyte Profile
  • Compound: this compound[1]

  • Functional Groups:

    • Primary Methanamine: Highly basic (

      
      ). Protonated (
      
      
      
      ) at neutral/acidic pH.
    • Fluorophenyl-Pyrazole: Hydrophobic, aromatic core. The fluorine atom provides unique selectivity options on PFP (Pentafluorophenyl) phases, though C18 is sufficient.

  • Key Challenge: Secondary silanol interactions causing severe peak tailing and retention variability.

Strategic Method Comparison

We evaluated three method archetypes to determine the optimal balance of peak symmetry, resolution, and MS sensitivity.

Comparison Matrix
FeatureMethod A: Acidic C18 (Standard) Method B: Ion-Pairing (TFA) Method C: High pH Hybrid (Recommended)
Stationary Phase Standard C18 (3.5 µm)Standard C18 (3.5 µm)Hybrid C18 (e.g., BEH/Gemini)
Mobile Phase pH pH 2.5 (Formic Acid)pH 2.0 (TFA)pH 10.0 (NH₄HCO₃)
Analyte State Ionized (

)
Ion-Paired (

)
Neutral (

)
USP Tailing (

)
1.8 - 2.5 (Fail)1.0 - 1.2 (Excellent)1.0 - 1.1 (Excellent)
MS Sensitivity GoodPoor (Signal Suppression)High
Column Life HighMediumHigh (requires hybrid silica)
Deep Dive: Why Method C Wins
Method A: The Silanol Trap (Acidic Formic Acid)

Using 0.1% Formic Acid results in a protonated amine. On standard silica, these cations interact electrostatically with residual ionized silanols (


), causing "kinetic lag" that manifests as tailing.
  • Verdict: Unsuitable for purity quantification due to integration errors.

Method B: The "Band-Aid" (TFA Ion Pairing)

Trifluoroacetic acid (TFA) forms a hydrophobic ion pair with the amine, masking the charge and preventing silanol interaction.

  • Verdict: Excellent peak shape, but TFA is a "sticky" additive that suppresses electrospray ionization (ESI) in Mass Spectrometry by up to 90%, making impurity identification difficult.

Method C: The High pH Solution (Ammonium Bicarbonate)

By raising the pH to 10.0 (above the amine's


), we deprotonate the methanamine, converting it to a neutral free base. Neutral molecules do not interact with silanols.
  • Verdict: This yields sharp peaks and high retention (due to increased hydrophobicity of the neutral species) while maintaining full MS compatibility. Note: You must use a column designed for high pH (e.g., Waters XBridge/BEH or Phenomenex Gemini/Kinetex EVO) to prevent silica dissolution.

Visualizing the Mechanism

The following diagram illustrates the mechanistic difference between the failure mode (Method A) and the success mode (Method C).

G cluster_0 Method A: Low pH (Acidic) cluster_1 Method C: High pH (Basic) Analyte_Pos Analyte (BH+) Silanol_Neg Silanol (Si-O-) Analyte_Pos->Silanol_Neg Electrostatic Attraction Tailing Result: Peak Tailing (Secondary Interaction) Silanol_Neg->Tailing Analyte_Neu Analyte (B) Free Base Silanol_Supp Silanol (Si-O-) Suppressed Symmetry Result: Sharp Peak (Hydrophobic Retention Only) Analyte_Neu->Symmetry Pure Partitioning Start Method Selection Start->Analyte_Pos Start->Analyte_Neu

Figure 1: Mechanistic pathway showing how pH modulation eliminates secondary silanol interactions.

Recommended Experimental Protocol (Method C)

This protocol is optimized for the purity analysis of this compound and its potential synthetic impurities.

Equipment & Reagents[4][5][6][7][8]
  • Instrument: UHPLC or HPLC system with DAD (Diode Array Detector) and optional MS.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable hybrid column).

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

Mobile Phase Preparation[9][10]
  • Mobile Phase A (Aqueous): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Add ~2-3 mL Ammonium Hydroxide (28%) to adjust pH to 10.0 ± 0.1. Filter through 0.22 µm nylon filter.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
  • Flow Rate: 0.6 mL/min

  • Column Temp: 40°C

  • Injection Vol: 2-5 µL

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
1.0955Isocratic Hold
8.0595Linear Gradient
10.0595Wash
10.1955Re-equilibration
13.0955Stop
Detection Settings
  • UV: 254 nm (Aromatic ring) and 220 nm (Amine/General).

  • MS (Optional): ESI Positive Mode. Scan range 100–600 m/z.

    • Note: At pH 10, the amine is neutral in the liquid phase but readily protonates in the ESI source droplet, ensuring good signal.

Method Development Decision Tree

Use this workflow to adapt the method if unique impurities or matrix interferences arise.

DecisionTree Start Start: this compound Step1 Run Method C (High pH C18) Start->Step1 Check1 Peak Shape > 1.2 Tailing? Step1->Check1 Res1 Success: Validate Method Check1->Res1 No Action1 Increase Buffer Conc. to 20mM Check1->Action1 Yes Check2 Impurities Co-eluting? Res1->Check2 Action2 Switch to PFP Column (Fluorine Selectivity) Check2->Action2 Yes (Isomers/Regioisomers) Final Final Method Check2->Final No

Figure 2: Logical workflow for troubleshooting and optimizing the separation.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass these System Suitability Tests (SST) before every analysis run:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak. (Expected: 1.0–1.1 with High pH method).
  • Resolution (

    
    ):  If a synthetic impurity standard (e.g., des-fluoro analog) is available, 
    
    
    
    must be
    
    
    .
  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    

References

  • Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography.
  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Retrieved from [Link]

  • PubChem. (2025). 1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine Compound Summary. Retrieved from [Link]

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

Sources

A Technical Guide to the Characterization of (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the meticulous characterization of novel chemical entities is the bedrock of successful lead optimization. This guide provides an in-depth analysis of the characterization data for (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine, a versatile building block in medicinal chemistry. Due to the limited availability of a complete public dataset for this specific compound, we present a combination of predicted data, based on closely related structures, and comparative experimental data from structurally similar pyrazole-based methanamines. This approach offers a robust framework for researchers to anticipate the physicochemical properties of this compound and to contextualize its characteristics against viable alternatives.

Introduction: The Significance of the Pyrazole Methanamine Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with activities ranging from anti-inflammatory to anticancer agents. The incorporation of a methanamine group at the 4-position of the pyrazole ring provides a key vector for further chemical modification, enabling the exploration of structure-activity relationships (SAR). The 1-(4-fluorophenyl) substituent is of particular interest, as the fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions. Understanding the fundamental characterization data of this core structure is therefore paramount for its effective utilization in drug design and synthesis.

Experimental Characterization Protocols

The definitive identification and purity assessment of a synthesized compound relies on a suite of complementary analytical techniques. Below are the standard, self-validating protocols for obtaining the critical characterization data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of a compound.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the analyte is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the analyte (typically 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

  • Instrument Setup: Use an ESI-MS instrument, which is a soft ionization technique that minimizes fragmentation and typically shows a prominent molecular ion peak.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Identify the peak corresponding to the protonated molecule and confirm that the observed mass-to-charge ratio (m/z) matches the calculated molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretches for the amine, C-H stretches for the aromatic and pyrazole rings, C=C and C=N stretches for the aromatic systems, and the C-F stretch.

Melting Point Determination

The melting point is a crucial physical property that indicates the purity of a crystalline solid.

Protocol for Melting Point Determination:

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample and pack it into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Use a calibrated melting point apparatus.

  • Measurement: Place the capillary tube in the apparatus and heat it at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Characterization Data: A Comparative Analysis

The following table summarizes the expected and experimental characterization data for this compound and a selection of its structurally related analogs. The data for the target compound is predicted based on the analysis of similar structures, while the data for the analogs is derived from published literature.

CompoundStructureMelting Point (°C)¹H NMR (δ ppm)¹³C NMR (δ ppm)Key IR (cm⁻¹) & MS (m/z)
This compound

Not Reported (Predicted: Solid)Predicted: ~7.8-7.6 (m, 2H, Ar-H), ~7.5-7.3 (m, 2H, Ar-H), ~7.9 (s, 1H, pyrazole-H), ~7.6 (s, 1H, pyrazole-H), ~3.8 (s, 2H, CH₂), ~1.5 (br s, 2H, NH₂)Predicted: ~160 (d, ¹JCF), ~140, ~135, ~125 (d), ~120 (d), ~116 (d), ~40 (CH₂)Predicted IR: 3350-3250 (N-H), 1600 (C=C), 1510 (C=C), 1220 (C-F). MS (ESI+): [M+H]⁺ calc. 192.0931, found ~192.1
4,4'-[(4-Fluorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)[1]

183.8–185.8(DMSO-d₆) δ: 7.59—7.65 (m, 4H, Ar–H), 7.42 (dd, J = 8.3, 7.4 Hz, 4H, Ar–H), 7.24 (t, J = 7.2 Hz, 4H, Ar–H), 7.06 (t, J = 8.9 Hz, 2H, Ar–H), 4.91 (s, 1H, CH), 2.27 (s, 6H, CH₃)Not ReportedNot Reported
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole[2]

48–50(CDCl₃) δ 8.71 (d, 1H), 7.93 (d, 1H), 7.91 (d, 1H), 7.85 (d, 1H), 7.60–7.51 (m, 3H), 7.45 (d, 2H), 7.40 (t, 2H), 7.42–7.35 (m, 1H), 7.35 (dd, 2H), 7.07 (t, 2H) 6.84 (s, 1H)(CDCl₃) δ 162.68 (d, ¹JCF = 248.9 Hz), 151.96, 142.62, 139.98, 134.02, 131.41, 130.67 (d, ³JCF = 8.2 Hz), 129.00, 128.63, 128.37, 127.54, 127.23, 126.73 (d, ⁴JCF = 3.3, Hz), 126.71, 126.41, 126.19, 125.82, 125.40, 125.33, 115.68 (d, ²JCF = 21.6 Hz), 108.92IR (KBr) ν (cm⁻¹): 3049, 1593, 1495, 1360 and 1224. HRMS (ESI-TOF) m/z: [M+H]⁺ calcd for C₂₅H₁₈FN₂ 365.1454, found 365.1417.[2]
1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine[3]

Not Reported (Solid)Predicted based on structurePredicted based on structureMolecular Formula: C₁₂H₁₄FN₃. Molecular Weight: 219.26 g/mol .[3]

Visualizing the Characterization Workflow

To streamline the process of compound characterization, the following workflow diagram illustrates the logical progression of analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data_analysis Data Analysis & Comparison Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP Purity Check NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS/HRMS) Purification->MS Molecular Weight Confirmation IR IR Spectroscopy (ATR-FTIR) Purification->IR Functional Group Analysis Analysis Data Interpretation & Comparison with Analogs MP->Analysis NMR->Analysis MS->Analysis IR->Analysis

Sources

Comparative study of pyrazole-based amine linkers in bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on


-Acyl Pyrazoles  as a distinct class of amine-reactive linkers. Unlike traditional NHS esters, which suffer from rapid hydrolysis and lack tunability, pyrazole-based linkers offer a "programmable" reactivity profile governed by the electronic properties of the pyrazole ring.

Executive Summary

In the landscape of bioconjugation,


-hydroxysuccinimide (NHS) esters have long been the gold standard for amine targeting. However, their utility is often compromised by rapid hydrolytic degradation and a lack of selectivity. 

-Acyl pyrazoles
have emerged as a superior alternative, offering tunable reactivity . By modifying substituents on the pyrazole ring, researchers can precisely modulate the electrophilicity of the carbonyl carbon, decoupling hydrolytic stability from aminolysis rates. This guide compares pyrazole-based linkers against standard activated esters, providing protocols for their synthesis and application in protein labeling.

Mechanistic Foundation: The Tunable Leaving Group

The core advantage of pyrazole-based linkers lies in the electronic modulation of the leaving group. Unlike the fixed reactivity of an NHS group, the pyrazole ring can be substituted at the C3, C4, and C5 positions to alter the pKa of the leaving group (pyrazole anion) and the electrophilicity of the acyl bond.

The Reactivity Hierarchy

Experimental data indicates a clear hierarchy of reactivity based on the acyl species and pyrazole substitution:

  • Acyl Species: Urea > Carbamate > Amide[1][2]

  • Pyrazole Substituent (C4): Electron-Withdrawing (e.g., -CN, -NO

    
    ) > H > Electron-Donating (e.g., -Me, -OMe)
    

This tunability allows for the design of "latent" linkers that are stable in storage but highly reactive under specific catalytic conditions (e.g., addition of imidazole or specific pH shifts).

Mechanism of Action (Pathway Diagram)

The following diagram illustrates the activation and conjugation pathway of


-acyl pyrazoles compared to competitive hydrolysis.

G cluster_catalysis Catalytic Activation CarboxylicAcid Carboxylic Acid (Payload) AcylPyrazole N-Acyl Pyrazole (Stable Intermediate) CarboxylicAcid->AcylPyrazole Activation (e.g., CDI/Pyrazole) Conjugate Stable Amide Conjugate AcylPyrazole->Conjugate Aminolysis (k_amine) Hydrolysis Hydrolyzed Byproduct AcylPyrazole->Hydrolysis Hydrolysis (k_water) Amine Target Amine (Protein-NH2) Amine->Conjugate Catalyst Catalyst (e.g., Imidazole) Catalyst->AcylPyrazole Increases Electrophilicity

Figure 1: Reaction pathway of N-acyl pyrazoles. Note the competition between aminolysis (


) and hydrolysis (

), which can be manipulated via pyrazole substitution.

Comparative Performance Analysis

The following table synthesizes experimental data comparing


-acyl pyrazoles with standard NHS and Pentafluorophenyl (PFP) esters.
Table 1: Performance Metrics of Amine-Reactive Linkers
FeatureNHS Ester PFP Ester

-Acyl Pyrazole
Hydrolytic Stability Low (

10-40 min @ pH 8)
Medium (More stable than NHS)High (

up to >24h depending on R-group)
Reactivity High (Fixed)Medium (Fixed)Tunable (Low to High)
Selectivity Low (Random Lysine labeling)MediumHigh (Can target N-terminus at lower pH)
Storage Moisture sensitive (Desiccate -20°C)Moisture sensitiveStable solid at RT (often)
Byproduct NHS (Water soluble, non-toxic)Pentafluorophenol (Low sol.)Pyrazole (Water soluble, easily removed)
Primary Use Case General labeling, quick reactionsNon-aqueous activationControlled labeling, Native Chemical Ligation
Key Insight: The "Goldilocks" Zone

While NHS esters often result in heterogeneous conjugates due to uncontrollable reaction rates, 4-nitropyrazoles or 4-cyanopyrazoles offer reaction kinetics that allow for better mixing and diffusion before covalent bond formation, resulting in more homogeneous Drug-to-Antibody Ratios (DAR).

Experimental Protocols

Synthesis of -Acyl Pyrazole Linkers

This protocol describes converting a carboxylic acid payload (e.g., a drug or fluorophore) into a reactive


-acyl pyrazole.

Reagents:

  • Carboxylic Acid Payload (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Substituted Pyrazole (e.g., 4-methylpyrazole) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM/DMF under nitrogen.

  • Intermediate Formation: Add CDI and stir for 30–60 minutes at Room Temperature (RT). Note: CO

    
     evolution will be observed.
    
  • Pyrazole Addition: Add the substituted pyrazole to the reaction mixture.

  • Reaction: Stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass = Payload + Pyrazole - H

    
    O).
    
  • Purification: Wash with water to remove unreacted imidazole/pyrazole. Dry organic layer over MgSO

    
    . Evaporate solvent.
    
    • Validation: The resulting

      
      -acyl pyrazole is often a stable crystalline solid, unlike the often oily or hygroscopic NHS esters.
      
Bioconjugation to Protein (Lysine Targeting)

This protocol utilizes the "latent" reactivity of pyrazoles, activated by pH or nucleophilic catalysts.

Reagents:

  • Protein of interest (1–5 mg/mL in PBS, pH 7.4)

  • 
    -Acyl Pyrazole Linker (10–20 equiv, dissolved in DMSO)
    
  • Catalyst (Optional): Imidazole or 3-Methylpyrazole (0.1 M final conc.) for accelerating slow kinetics.

Step-by-Step Workflow:

  • Preparation: Buffer exchange protein into PBS (pH 7.4). Avoid primary amine buffers (Tris, Glycine).

  • Conjugation: Add the

    
    -acyl pyrazole solution to the protein. Keep DMSO < 10% v/v.
    
  • Incubation:

    • Standard: Incubate at 4°C for 12–16 hours.

    • Accelerated: Add Imidazole (0.1 M) and incubate for 2–4 hours at RT.

  • Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted linker.

  • Purification: Desalt using a Zeba spin column or dialysis cassette (MWCO appropriate for protein).

Advanced Application: Native Chemical Ligation (NCL)


-acyl pyrazoles serve as excellent thioester surrogates . In the presence of a thiol cofactor (e.g., MPAA), they convert to thioesters in situ, facilitating ligation with N-terminal cysteine peptides.

Mechanism:

  • 
    -Acyl Pyrazole + Aryl Thiol 
    
    
    
    Thioester + Pyrazole
  • Thioester + Cys-Peptide

    
     Native Peptide Bond
    

This method avoids the use of malodorous alkyl thioesters and allows the use of stable, solid precursors.

References

  • Flood, D. T., et al. (2018). "Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation." Angewandte Chemie International Edition. Link

  • Wang, H., et al. (2024). "Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis."[3][4] Chemical Science. Link

  • Lohse, A., et al. (2019). "

    
    -Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases."[1] Bioorganic & Medicinal Chemistry. Link
    
  • Sidique, S., et al. (2009). "Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are only part of the lifecycle. The final, and arguably most critical, phase is their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine, ensuring the safety of laboratory personnel and the protection of our environment.

Core Principles of Chemical Waste Disposal

The foundation of safe chemical disposal rests on several key pillars: hazard identification, proper segregation, secure containment, and the use of a licensed waste disposal service. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the management of hazardous waste from "cradle to grave," ensuring its safe handling from generation to final disposal.[2]

Hazard Assessment of this compound

Given its chemical structure, this compound should be treated as a potentially hazardous substance. The presence of a fluorophenyl group suggests that, like many fluorinated organic compounds, it may be persistent in the environment due to the strength of the carbon-fluorine bond.[3] Pyrazole derivatives themselves can exhibit a range of biological activities, and it is prudent to handle all research chemicals as potentially toxic.[4][5] Therefore, until comprehensive toxicological data is available, this compound should be managed as hazardous waste.

Key Potential Hazards:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause skin and eye irritation.[6]

  • Environmental Persistence: The fluorinated aromatic ring may resist degradation.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, appropriate PPE is mandatory. This creates a critical barrier between the researcher and potential chemical exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or goggles.To protect the eyes from splashes or airborne particles.
Lab Coat A standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.To prevent inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Segregation - The Cornerstone of Safety

Proper segregation of chemical waste is the most critical step to prevent accidental reactions and ensure appropriate disposal pathways.[7][8]

  • Solid Waste:

    • Collect any solid this compound, including residual amounts in original containers, in a designated hazardous solid waste container.

    • Any contaminated materials, such as weighing paper, pipette tips, and gloves, should also be placed in this container.[7]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated hazardous liquid waste container.

    • Do not mix this waste with other incompatible waste streams.[9] For example, avoid mixing with strong oxidizing agents or acids unless the reaction has been intentionally carried out and quenched.

Step 2: Container Selection and Labeling - Clarity is Key

The integrity and clear identification of waste containers are crucial for safe storage and transport.

  • Container Choice: Use containers that are compatible with the chemical. For both solid and liquid waste, a high-density polyethylene (HDPE) or glass container is generally suitable. Ensure the container has a secure, leak-proof lid.[9][10]

  • Labeling: All waste containers must be clearly and accurately labeled.[11] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The primary hazards (e.g., "Toxic," "Irritant")

Step 3: Storage - Safe and Secure Containment

Pending pickup by a licensed disposal service, hazardous waste must be stored safely.

  • Location: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[12]

  • Secondary Containment: Place liquid waste containers in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[9]

  • Incompatibles: Ensure that the waste is stored away from incompatible materials.[9]

Step 4: Disposal through a Licensed Service - The Final Step

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[9][13][14] The recommended and compliant method of disposal is through a licensed hazardous waste disposal company.[8]

  • High-Temperature Incineration: For fluorinated organic compounds, high-temperature incineration is the most effective method of destruction.[3] The high temperatures are necessary to break the stable carbon-fluorine bond, ensuring complete mineralization of the compound.[3][15] Your licensed waste disposal provider will be able to ensure this disposal method is used.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Container is_solid->solid_waste Solid liquid_waste Liquid Waste Container is_solid->liquid_waste Liquid label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date and Hazards solid_waste->label_container liquid_waste->label_container store_safely Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store_safely disposal_service Arrange for Pickup by a Licensed Hazardous Waste Disposal Service store_safely->disposal_service end Compliant Disposal disposal_service->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.